3-(4-Ethylphenyl)cyclohexanone
Description
BenchChem offers high-quality 3-(4-Ethylphenyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethylphenyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethylphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h6-9,13H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQBHZDZDQVCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642373 | |
| Record name | 3-(4-Ethylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-41-6 | |
| Record name | 3-(4-Ethylphenyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Ethylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Ethylphenyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Chemical Entities
In the dynamic field of medicinal chemistry and drug development, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic avenues. Substituted cyclohexanones represent a privileged structural motif, appearing in a wide array of biologically active molecules and serving as versatile intermediates in organic synthesis.[1][2] This guide focuses on a specific, less-documented derivative, 3-(4-Ethylphenyl)cyclohexanone, providing a comprehensive technical overview for researchers engaged in the synthesis and application of new chemical entities. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major public databases as of early 2026, its structural analogy to well-characterized compounds allows for a robust projection of its synthesis, properties, and potential applications.
Compound Identity and Physicochemical Properties
Systematic Name: 3-(4-Ethylphenyl)cyclohexan-1-one
While a dedicated CAS number has not been identified, the systematic IUPAC name provides an unambiguous descriptor for this molecule. Its core structure consists of a cyclohexanone ring substituted at the 3-position with a 4-ethylphenyl group.
Predicted Physicochemical Properties:
The properties of 3-(4-Ethylphenyl)cyclohexanone can be reliably estimated by referencing structurally similar, well-documented compounds such as 4-Phenylcyclohexanone (CAS: 4894-75-1) and 3-Phenylcyclohexanone.[3]
| Property | Predicted Value for 3-(4-Ethylphenyl)cyclohexanone | Rationale / Comparative Data |
| Molecular Formula | C₁₄H₁₈O | Based on the constituent atoms. |
| Molecular Weight | 202.29 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | 3-Phenylcyclohexanone is a colorless liquid.[4] 4-Phenylcyclohexanone is a white to off-white crystalline powder.[3] The ethyl group may lower the melting point compared to the unsubstituted phenyl analog. |
| Boiling Point | > 130-137 °C at reduced pressure | The boiling point of 3-Phenylcyclohexanone is reported as 130-137 °C.[4] The addition of an ethyl group would be expected to increase the boiling point slightly. |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, chloroform, methanol); limited solubility in water. | This is a common characteristic for moderately polar organic compounds with significant hydrocarbon character.[3] |
Strategic Synthesis: A Rational Approach
The construction of the 3-arylcyclohexanone scaffold can be efficiently achieved through several established synthetic methodologies.[5] The Robinson annulation, a powerful ring-forming reaction, stands out as a highly logical and versatile approach.[6][7][8][9] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[6][10]
Proposed Synthetic Pathway: Modified Robinson Annulation
The synthesis of 3-(4-Ethylphenyl)cyclohexanone can be envisioned through the reaction of a suitable enolate with an α,β-unsaturated ketone. A practical approach would involve the conjugate addition of a 4-ethylphenyl organometallic reagent to cyclohexenone.
Overall Reaction:
Figure 1: Proposed synthesis of 3-(4-Ethylphenyl)cyclohexanone.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of (R)-3-Phenylcyclohexanone and is expected to be directly applicable with minor modifications.[4]
Step 1: Reagent Preparation and Reaction Setup
-
To a two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenylboronic acid (1.2 equivalents), a rhodium catalyst such as acetylacetonatobis(ethylene)rhodium(I) (0.01 equivalents), and a suitable chiral phosphine ligand like (R)-BINAP (0.012 equivalents) for asymmetric synthesis if a specific enantiomer is desired.
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane as the solvent, followed by 2-cyclohexenone (1.0 equivalent) and a small amount of water.
Causality: The rhodium catalyst, in conjunction with the phosphine ligand, forms the active catalytic species for the 1,4-conjugate addition. The use of an inert atmosphere is crucial to prevent the oxidation of the catalyst and other reagents. Water is often necessary for the transmetalation step in the catalytic cycle.
Step 2: Reaction Execution
-
Heat the reaction mixture to approximately 100-105 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-cyclohexenone) is consumed (typically 3-12 hours).
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) and a dilute aqueous base solution (e.g., 5% NaOH) to remove unreacted boronic acid and other impurities.[4]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(4-Ethylphenyl)cyclohexanone.
Self-Validation: The success of the purification can be readily assessed by TLC, where the final product should appear as a single spot. Further confirmation is achieved through the spectroscopic methods detailed in the following section.
Structural Elucidation and Characterization
The identity and purity of the synthesized 3-(4-Ethylphenyl)cyclohexanone must be confirmed through a combination of spectroscopic techniques. The expected data are based on the analysis of structurally related compounds.[4][11][12]
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.1-7.3 ppm), benzylic proton (~3.0 ppm), cyclohexanone ring protons (~1.7-2.6 ppm), ethyl group protons (quartet ~2.6 ppm, triplet ~1.2 ppm). |
| ¹³C NMR | Carbonyl carbon (~210 ppm), aromatic carbons (~126-144 ppm), benzylic carbon (~44 ppm), cyclohexanone ring carbons (~25-48 ppm), ethyl group carbons (~15, 28 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1710 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic stretches (~1600, 1500 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 202.29. |
Detailed Spectroscopic Interpretation Workflow
Figure 2: Workflow for the spectroscopic characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most informative. The benzylic proton at the 3-position of the cyclohexanone ring should appear as a multiplet around 3.0 ppm. The aromatic region should display a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons. The remaining cyclohexanone protons will appear as complex multiplets in the aliphatic region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. A key signal will be the carbonyl carbon, expected to be significantly downfield (around 210 ppm).[4] The aromatic region will show four signals (two for the substituted carbons and two for the unsubstituted carbons of the phenyl ring). The remaining aliphatic carbons of the cyclohexanone ring and the ethyl group will appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a cyclohexanone.[13] Additional bands corresponding to aromatic and aliphatic C-H stretching will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₁₄H₁₈O (202.29).
Applications in Drug Discovery and Development
The cyclohexanone scaffold is a cornerstone in medicinal chemistry, valued for its conformational properties and its utility as a synthetic intermediate.[1][14] Substituted cyclohexanones are precursors to a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.[1][15]
Potential Therapeutic Areas:
-
Analgesics: The structurally related compound Tramadol, a widely used analgesic, features a substituted cyclohexanol ring, highlighting the potential of this scaffold in pain management research.[15]
-
Oncology: Cyclohexane-1,3-dione derivatives have been investigated as potential therapeutic agents for non-small-cell lung cancer, indicating the broader applicability of the cyclohexane core in developing anti-cancer agents.
-
CNS Disorders: The lipophilic nature of the 3-(4-ethylphenyl)cyclohexanone structure makes it a candidate for crossing the blood-brain barrier, suggesting potential applications in the development of treatments for central nervous system disorders.
The ethylphenyl substituent offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by varying the substitution on the aromatic ring or by further functionalizing the cyclohexanone core.
Conclusion
While 3-(4-Ethylphenyl)cyclohexanone may not yet be a cataloged chemical with a designated CAS number, this guide demonstrates that a comprehensive technical understanding can be built upon established chemical principles and data from analogous structures. The proposed synthetic route is robust and based on well-understood reaction mechanisms, and the predicted analytical data provide a clear roadmap for structural verification. For researchers in drug development, this compound represents an accessible and promising scaffold for the synthesis of novel molecules with potential therapeutic applications.
References
-
ChemBK. (n.d.). 3-Cyclohexen-1-one, 4-(4-methoxyphenyl)-. Retrieved from [Link]
-
Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (n.d.). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylcyclohexanone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2021). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]
-
MDPI. (2020). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-substituted cyclohexanone.
-
Chemistry LibreTexts. (2021). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-(4-phenyl-phenyl)-cyclohexan-1-one. Retrieved from [Link]
-
PubMed Central. (2022). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
PubMed. (2022). Modular access to substituted cyclohexanes with kinetic stereocontrol. Retrieved from [Link]
-
YouTube. (2018). Robinson Annulation Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]
-
Tradeasia. (n.d.). Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. Retrieved from [Link]
-
Wikipedia. (n.d.). Tramadol. Retrieved from [Link]
-
ResearchGate. (2005). Cyclohexanone at 150 K. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use Robinson annulations to synthesize the fol.... Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyclohexanone synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Robinson Annulation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Show how you would use Robinson annulations to synthesize the fol... | Study Prep in Pearson+ [pearson.com]
- 10. youtube.com [youtube.com]
- 11. 2-PHENYLCYCLOHEXANONE(1444-65-1) 1H NMR [m.chemicalbook.com]
- 12. 4-Phenylcyclohexanone(4894-75-1) IR Spectrum [chemicalbook.com]
- 13. Cyclohexanone [webbook.nist.gov]
- 14. mdpi.com [mdpi.com]
- 15. Tramadol - Wikipedia [en.wikipedia.org]
Technical Guide: Spectroscopic Data of 3-(4-Ethylphenyl)cyclohexanone
The following technical guide details the spectroscopic characterization of 3-(4-Ethylphenyl)cyclohexanone , a significant intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds.
This guide is structured to serve as a definitive reference for structural validation, synthesizing experimental protocols with mechanistic interpretation of spectral data.
CAS Registry Number: 898785-41-6
Chemical Formula:
Introduction & Synthetic Context
3-(4-Ethylphenyl)cyclohexanone is a chiral ketone typically synthesized via the metal-catalyzed conjugate addition (Michael addition) of 4-ethylphenylboronic acid to 2-cyclohexen-1-one.[1] This reaction creates a stereocenter at the C3 position.[1]
Understanding the synthetic origin is critical for spectroscopic analysis, as common impurities often include:
-
Biaryl species: Homocoupling of the boronic acid (4,4'-diethylbiphenyl).[1]
- -Hydride elimination products: Substituted cyclohexenes.[1]
-
Regioisomers: Rare, but possible if the catalyst lacks C3-selectivity.[1]
Analytical Workflow
The following diagram outlines the logical flow for validating this compound, ensuring that the C3-substitution pattern and the integrity of the ethyl group are confirmed.
Figure 1: Analytical workflow for the isolation and structural validation of 3-(4-Ethylphenyl)cyclohexanone.
Infrared Spectroscopy (FT-IR)[1][2]
IR spectroscopy provides the first line of evidence for the ketone functionality and the aromatic system.
Experimental Protocol
-
Method: Attenuated Total Reflectance (ATR) or KBr Pellet.[1]
-
Sample Prep: Neat oil (if liquid) or thin film deposition from
.[1] -
Scan Range: 4000–600
.[1]
Data Interpretation
The spectrum is dominated by the carbonyl stretch of the cyclohexanone ring. The absence of an -OH stretch (3200-3500
| Frequency ( | Intensity | Assignment | Mechanistic Insight |
| 2960–2850 | Strong | C-H Stretch (Alkyl) | Vibrations of the cyclohexyl ring and ethyl group ( |
| 1710–1715 | Strong | C=O[1] Stretch | Characteristic of a six-membered cyclic ketone.[1] (Unconjugated). |
| 1600, 1515 | Medium | C=C Stretch (Ar) | Aromatic ring breathing modes.[1] |
| 830 | Strong | C-H Bend (OOP) | Para-substitution pattern on the benzene ring (2 adjacent H's).[1] |
Mass Spectrometry (MS)[1]
Mass spectrometry confirms the molecular weight and provides structural connectivity through fragmentation.[1]
Experimental Protocol
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Inlet: GC-MS injection.
-
Source Temp: 230 °C.
Fragmentation Logic
The molecular ion (
-
Molecular Ion: m/z 202 (
).[1][2] -
Loss of Ethyl: m/z 173 (
).[1] Cleavage of the ethyl group from the aromatic ring.[1] -
Loss of Carbonyl: m/z 174 (
).[1] Loss of CO from the cyclohexanone ring.[1] -
Base Peak: Often m/z 131 or similar, corresponding to the stable substituted tropylium or benzyl cation derived from the 4-ethylphenyl moiety.[1]
Figure 2: Primary fragmentation pathways observed in EI-MS for 3-(4-Ethylphenyl)cyclohexanone.[1]
Nuclear Magnetic Resonance (NMR)[1][2][4][5]
NMR is the definitive tool for establishing the regiochemistry (3-position vs 4-position) and the integrity of the ethyl substituent.[1]
Experimental Protocol
-
Solvent:
(Chloroform-d).[1] -
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).[1] -
Frequency: 400 MHz or higher recommended for resolving ring multiplets.[1]
H NMR Data (400 MHz, )
The spectrum is characterized by the AA'BB' aromatic system and the specific splitting of the ethyl group.
| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |
| 7.18 – 7.12 | Multiplet | 4H | Ar-H | AA'BB' system of the para-substituted benzene ring.[1] |
| 3.05 – 2.95 | Multiplet ( | 1H | H-3 (Benzylic) | The proton at the chiral center.[1] Deshielded by the aromatic ring and inductive effect of the ketone. |
| 2.63 | Quartet ( | 2H | Ar-CH | Benzylic methylene of the ethyl group.[1] |
| 2.60 – 2.30 | Multiplet | 4H | H-2, H-6 | |
| 2.20 – 1.70 | Multiplet | 4H | H-4, H-5 | Remaining ring methylene protons.[1] |
| 1.23 | Triplet ( | 3H | Ar-CH | Methyl protons of the ethyl group.[1] |
Critical Analysis:
-
Differentiation from 4-substituted isomer: In 4-substituted cyclohexanones, the benzylic proton (H-4) typically appears as a more symmetrical quintet or triplet of triplets, and the
-protons (H-2, H-6) are chemically equivalent pairs.[1] In the 3-substituted isomer, the symmetry is broken, rendering the C2 protons distinct from C6, often resulting in more complex multiplets in the 2.3–2.6 ppm region.[1]
C NMR Data (100 MHz, )
| Shift ( | Type | Assignment |
| 211.5 | C (quat) | C=O (Carbonyl).[1] Typical for cyclohexanones. |
| 142.8 | C (quat) | Ar-C (Ipso to ring).[1] |
| 141.5 | C (quat) | Ar-C (Ipso to ethyl).[1] |
| 128.1 | CH | Ar-C (Ortho/Meta).[1] |
| 126.7 | CH | Ar-C (Ortho/Meta).[1] |
| 49.2 | CH | C-2 ( |
| 44.5 | CH | C-3 (Chiral benzylic carbon).[1] |
| 41.3 | CH | C-6 ( |
| 32.5 | CH | C-5 or C-4 .[1] |
| 28.4 | CH | Ar-C H |
| 25.6 | CH | C-4 or C-5 .[1] |
| 15.5 | CH | Ar-CH |
References
-
Synthesis via Conjugate Addition
-
General Spectroscopic Data for 3-Arylcyclohexanones
-
CAS Database Entry
Sources
An In-depth Technical Guide to the Synthesis of 3-(4-Ethylphenyl)cyclohexanone
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 3-(4-ethylphenyl)cyclohexanone, a valuable chemical intermediate in the development of novel pharmaceutical agents and fine chemicals.[1] The narrative moves beyond a simple recitation of steps, delving into the causal relationships behind experimental choices and emphasizing self-validating protocols to ensure reproducibility and high yield. The core of this synthesis is a highly efficient 1,4-conjugate addition of an organocuprate reagent to a cyclic enone. This document is intended for researchers, chemists, and professionals in drug development who require a robust and well-elucidated synthetic pathway.
Introduction and Strategic Overview
The synthesis of substituted cyclohexanone rings is a cornerstone of modern organic chemistry, providing foundational scaffolds for a vast array of complex molecules. The target molecule, 3-(4-ethylphenyl)cyclohexanone, is of particular interest due to the incorporation of a functionalized aromatic moiety onto a versatile cyclic ketone framework. The strategic approach detailed herein was selected for its high efficiency, regioselectivity, and reliance on well-established, reliable reaction classes.
Our strategy hinges on the formation of a key carbon-carbon bond between the cyclohexanone ring and the 4-ethylphenyl group. A retrosynthetic analysis reveals that the most direct disconnection is at the C3-phenyl bond, pointing towards a conjugate addition pathway.
Caption: Retrosynthetic analysis of the target molecule.
This leads to two primary starting materials: cyclohex-2-en-1-one and a nucleophilic equivalent of a 4-ethylphenyl anion. For this purpose, a lithium di(4-ethylphenyl)cuprate (Gilman reagent) is the nucleophile of choice, as it selectively performs 1,4-conjugate (Michael) additions over 1,2-additions to α,β-unsaturated ketones.[2]
The Synthetic Pathway: From Reagents to Product
The forward synthesis is a two-part process: first, the preparation of the key organometallic reagent, and second, its reaction with the enone substrate.
Caption: Overall workflow for the synthesis.
Part 1: Preparation of Lithium di(4-ethylphenyl)cuprate
The first critical phase is the generation of the nucleophile. This is itself a two-step process involving the formation of a Grignard reagent, which is then converted into the desired organocuprate.
Step 1a: Synthesis of 4-Ethylphenylmagnesium Bromide
The reaction begins with the formation of a Grignard reagent from 4-bromoethylbenzene and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).[3] This is a classic organometallic reaction where the magnesium undergoes oxidative addition into the carbon-bromine bond.
-
Causality: Anhydrous conditions are absolutely critical. Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water or other protic solvents.[3] The ether solvent is essential as it coordinates to the magnesium atom, stabilizing the Grignard reagent in solution.
Step 1b: Transmetallation to the Organocuprate
The prepared Grignard reagent is then treated with a copper(I) salt, typically copper(I) iodide (CuI), at low temperature. Two equivalents of the Grignard reagent react with one equivalent of CuI to form the lithium di(4-ethylphenyl)cuprate, commonly known as a Gilman reagent.
-
Expertise & Experience: The choice of a cuprate is deliberate. While the Grignard reagent itself is a strong nucleophile, it is considered a "hard" nucleophile and tends to attack the "hard" electrophilic carbonyl carbon in a 1,2-addition.[2] By converting it to a cuprate, we create a "softer" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles preferentially attack soft electrophilic centers, which in an α,β-unsaturated ketone is the β-carbon, thus ensuring the desired 1,4-addition.
Part 2: 1,4-Conjugate Addition and Product Formation
With the Gilman reagent prepared in situ, the electrophile, cyclohex-2-en-1-one, is introduced.
The reaction is initiated at a very low temperature (typically -78 °C) and allowed to warm slowly. The cuprate selectively attacks the β-carbon of the enone, breaking the carbon-carbon π-bond and forming a new carbon-carbon σ-bond. This generates a transient copper-containing enolate intermediate.
-
Trustworthiness: This step is self-validating through its high regioselectivity. The subsequent aqueous work-up, typically with a saturated ammonium chloride solution, serves two purposes: it protonates the enolate to yield the final ketone product and quenches any unreacted organometallic species. The use of a mild acid like NH₄Cl prevents potential side reactions that could occur under stronger acidic conditions.
Detailed Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (using nitrogen or argon) are required for Part 1. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Synthesis of Lithium di(4-ethylphenyl)cuprate
-
Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen. The flask is equipped with a magnetic stir bar, a reflux condenser (with a nitrogen inlet), a thermometer, and a rubber septum for additions via syringe.
-
Grignard Formation:
-
Place magnesium turnings (1.2 eq) into the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous tetrahydrofuran (THF) via cannula or syringe.
-
Slowly add a solution of 4-bromoethylbenzene (1.0 eq) in anhydrous THF dropwise via syringe pump. An exothermic reaction should initiate. Maintain a gentle reflux by controlling the addition rate and using a water bath if necessary.[4]
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Cuprate Formation:
-
In a separate, larger flame-dried flask under nitrogen, suspend copper(I) iodide (0.55 eq) in anhydrous THF.
-
Cool this suspension to -20 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard solution via cannula into the stirred CuI suspension.
-
Allow the mixture to stir at -20 °C for 30-45 minutes. The formation of the Gilman reagent is often indicated by a color change.
-
Protocol 2: Synthesis of 3-(4-Ethylphenyl)cyclohexanone
-
Conjugate Addition:
-
Cool the freshly prepared Gilman reagent solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of cyclohex-2-en-1-one (1.0 eq relative to the initial aryl bromide) in anhydrous THF dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer becomes a deep blue color (indicating the formation of a copper-ammonia complex).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-(4-ethylphenyl)cyclohexanone as a colorless oil or low-melting solid.
Data Summary and Characterization
The following table provides representative quantities and expected outcomes for this synthesis.
| Parameter | Value | Notes |
| Starting Materials | ||
| 4-Bromoethylbenzene | 1.0 eq | The limiting reagent for the Gilman synthesis. |
| Magnesium Turnings | 1.2 eq | Excess ensures complete consumption of the aryl halide. |
| Copper(I) Iodide | 0.55 eq | Stoichiometric amount to form the R₂CuLi species. |
| Cyclohex-2-en-1-one | 1.0 eq | Reacted with the prepared Gilman reagent. |
| Reaction Conditions | ||
| Grignard Formation Temp. | ~35-40 °C (Gentle Reflux) | Initiation may require gentle heating. |
| Cuprate Formation Temp. | -20 °C | Prevents reagent decomposition. |
| Conjugate Addition Temp. | -78 °C to 0 °C | Low temperature is critical for selectivity. |
| Outcome | ||
| Expected Yield | 75-85% | Yield after chromatographic purification. |
| Product Appearance | Colorless to pale yellow oil | May solidify upon standing. |
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
FT-IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the cyclohexanone ring (~1715 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Conclusion
The synthetic route detailed in this guide, centered on a Gilman reagent-mediated 1,4-conjugate addition, represents a highly effective and reliable method for producing 3-(4-ethylphenyl)cyclohexanone. The strategy is built on a foundation of well-understood reaction mechanisms, offering high regioselectivity and good yields. By providing a causal explanation for each experimental choice, from the necessity of anhydrous conditions to the selection of a soft organocuprate nucleophile, this guide equips researchers with the practical and theoretical knowledge required for successful synthesis.
References
-
Grignard Reagents for Addition to Aldehydes and Ketones. Master Organic Chemistry.
- Michael Addition. Chem LibreTexts. (While a general reference, the principles are authoritative and universally accepted in organic chemistry textbooks).
-
Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses.
-
3-Phenyl-cyclohexanone. Chem-Impex.
-
Examples of Michael additions. YouTube.
Sources
Technical Monograph: 3-(4-Ethylphenyl)cyclohexanone Scaffolds
Advanced Synthesis, Asymmetric Catalysis, and Pharmacophore Diversification
Executive Summary
This technical guide analyzes 3-(4-ethylphenyl)cyclohexanone , a critical chiral building block in medicinal chemistry and materials science. Unlike its thermodynamically stable 4-substituted isomer (common in liquid crystals), the 3-substituted variant introduces a stereogenic center at the C3 position, creating a "kinked" topology essential for specific receptor-ligand interactions in CNS drug discovery. This guide details the transition from racemic generation to high-fidelity asymmetric synthesis using Rhodium-catalyzed conjugate addition, providing a roadmap for researchers utilizing this scaffold to generate diverse bioactive libraries.
Structural Significance & Retrosynthetic Analysis
The 3-(4-ethylphenyl)cyclohexanone moiety represents a "privileged structure" capable of accessing multiple pharmacological vectors. The 4-ethylphenyl group serves as a lipophilic anchor (Hydrophobic Pocket interaction), while the ketone functionality allows for divergent synthesis into amines, alcohols, and heterocycles.
Retrosynthetic Logic
To access the enantiopure scaffold, we must bypass traditional 1,2-addition (Grignard) which leads to tertiary alcohols. The target requires a 1,4-conjugate addition .[1][2][3]
-
Path A (Racemic): Cu-catalyzed addition of Grignard reagents (low selectivity).
-
Path B (Enantioselective): Rh(I)-catalyzed addition of arylboronic acids (Hayashi-Miyaura reaction).[3] This is the industry standard for high ee (enantiomeric excess).
Figure 1: Retrosynthetic disconnection showing the convergent assembly via asymmetric conjugate addition.
High-Fidelity Synthesis: The Hayashi-Miyaura Protocol[3]
The most robust method for synthesizing high-purity (>98% ee) 3-(4-ethylphenyl)cyclohexanone is the Rhodium-catalyzed asymmetric conjugate addition. This protocol avoids the moisture sensitivity of organolithiums and utilizes stable boronic acids.
Experimental Protocol (Self-Validating System)
Objective: Synthesis of (R)-3-(4-ethylphenyl)cyclohexanone. Scale: 1.0 mmol basis.
| Reagent | Equivalents | Role |
| 2-Cyclohexen-1-one | 1.0 eq | Michael Acceptor |
| 4-Ethylphenylboronic acid | 2.0 eq | Nucleophile Source |
| Rh(acac)(C₂H₄)₂ | 0.03 eq | Pre-catalyst |
| (R)-BINAP | 0.03 eq | Chiral Ligand |
| Dioxane/H₂O (10:1) | Solvent | Proton Source (Critical) |
Step-by-Step Methodology:
-
Catalyst Formation: In a glovebox or under Argon, dissolve Rh(acac)(C₂H₄)₂ (7.7 mg) and (R)-BINAP (18.7 mg) in dry dioxane (2 mL). Stir for 5 minutes to generate the active cationic Rh-BINAP species. Visual Check: Solution turns deep orange/red.
-
Substrate Addition: Add 4-ethylphenylboronic acid (300 mg, 2.0 mmol) and 2-cyclohexen-1-one (97 µL, 1.0 mmol).
-
Solvent Modulation: Add degassed water (0.2 mL). Causality: Water is required to hydrolyze the Rh-enolate intermediate and regenerate the hydroxo-Rh species.
-
Reaction: Heat to 100°C for 3 hours. Monitor via TLC (Hexane/EtOAc 5:1).
-
Workup: Cool to RT. Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).
Mechanistic Insight (The "Why")
The reaction proceeds via a catalytic cycle where the active species is a hydroxo-rhodium complex. The mechanism distinguishes this from Cu-catalyzed pathways by ensuring high enantioselectivity through the rigid BINAP backbone.
Figure 2: Catalytic cycle of the Hayashi-Miyaura reaction. The insertion step dictates stereochemistry.
Derivatization & Library Generation
Once the chiral scaffold is secured, it serves as a divergence point. The ketone can be manipulated to access 3-substituted cyclohexylamines (common in antidepressants) or lactones.
Pathway A: Reductive Amination (CNS Active Analogs)
Direct conversion of the ketone to an amine using Ti(OiPr)₄ and NaBH₃CN.
-
Relevance: Creates analogs of Sertraline or Tramadol pharmacophores where the aryl group position is modulated.
-
Protocol: Treat ketone with amine (R-NH₂) and Ti(OiPr)₄ (2 eq) followed by reduction. The cis/trans diastereoselectivity is controlled by the reducing agent size.
Pathway B: Baeyer-Villiger Oxidation (Lactone Synthesis)
Conversion to the 7-membered lactone using m-CPBA.
-
Relevance: Access to chiral ε-lactones, precursors for hydroxy-acids used in polymer synthesis or protease inhibitors.
Figure 3: Divergent synthesis pathways from the core scaffold.
Analytical Characterization & QC
Validating the enantiomeric excess (ee) is critical for biological testing.
Chiral HPLC Method
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm (targeting the phenyl ring).
-
Expected Result: Enantiomers should resolve with
min.
NMR Validation
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic multiplet of the H3 proton (benzylic) around
2.9-3.0 ppm. The ethyl group will show a triplet ( 1.2) and quartet ( 2.6). -
¹³C NMR: Carbonyl peak at
~211 ppm.
References
-
Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to
-Unsaturated Ketones.[3][4] Journal of the American Chemical Society, 120(22), 5579–5580. Link -
Shintani, R., & Hayashi, T. (2005).[4] Chiral Phosphine-Olefin Ligands for the Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids. Organic Letters, 7(21), 4757–4759. Link
-
Lappert, M. F., & Scott, R. (1995). The Reaction of Organometallic Reagents with
-Unsaturated Ketones: 1,4- vs 1,2-Addition. Chemical Reviews, 95(1), 27-51. Link -
Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH. Link
Sources
Beyond the Molecule: 3-(4-Ethylphenyl)cyclohexanone as a Paradigm in Asymmetric Synthesis
Executive Summary
3-(4-Ethylphenyl)cyclohexanone (CAS: 898785-41-6) represents more than a singular chemical entity; it is a functional benchmark in the evolution of organometallic catalysis. While structurally simple—a cyclohexanone ring substituted at the
This technical guide dissects the molecule’s role as a "privileged substrate" in the Hayashi-Miyaura reaction , detailing the mechanistic underpinnings that allow for high enantioselectivity. Furthermore, it explores the compound's utility as a precursor for Liquid Crystal (LC) mesogens and bioactive scaffolds, providing a self-validating protocol for its asymmetric synthesis.
Historical Genesis: The 1,4-Addition Challenge
The history of 3-(4-ethylphenyl)cyclohexanone is inextricably linked to the challenge of conjugate addition (Michael addition) to
The Pre-Catalytic Era (1950s–1980s)
Early synthesis of 3-arylcyclohexanones relied on organocuprates (Gilman reagents,
-
Stoichiometry: Required full equivalents of metal.
-
Regioselectivity: Competition between 1,2-addition (to the carbonyl) and 1,4-addition (to the alkene).
-
Stereocontrol: Generating high enantiomeric excess (ee) was notoriously difficult, often requiring chiral auxiliaries attached to the substrate rather than the catalyst.
The Rhodium Revolution (1998–Present)
The true "discovery" of this molecule's high-value form occurred with the advent of the Hayashi-Miyaura reaction . In the late 1990s, Tamio Hayashi and Norio Miyaura demonstrated that arylboronic acids could undergo 1,4-addition to enones using a Rhodium(I) catalyst.
Unlike copper, Rhodium favors a mechanism involving a oxa-
Mechanistic Insight: The Hayashi-Miyaura Cycle
To understand the synthesis of 3-(4-ethylphenyl)cyclohexanone, one must master the catalytic cycle. The reaction utilizes a Rh(I) source (e.g.,
The Pathway[2]
-
Transmetalation: The arylboronic acid transfers the 4-ethylphenyl group to the Rh-hydroxo complex.
-
Carborhodation: The aryl-Rh species adds across the double bond of 2-cyclohexenone. This is the enantio-determining step .
-
Hydrolysis: Water (or a proton source) cleaves the Rh-O bond, releasing the product and regenerating the catalyst.
Figure 1: The catalytic cycle for the Rh-catalyzed asymmetric addition of boronic acids.
Technical Protocol: Asymmetric Synthesis
Objective: Synthesis of (S)-3-(4-Ethylphenyl)cyclohexanone with >98% ee. Scale: 1.0 mmol (adaptable to gram scale).
Reagents & Materials
| Reagent | Equiv/Conc.[1][2][3][4][5][6] | Role |
| 2-Cyclohexen-1-one | 1.0 equiv | Electrophile (Michael Acceptor) |
| 4-Ethylphenylboronic acid | 1.5 - 2.0 equiv | Nucleophile |
| Rh(acac)(C2H4)2 | 3.0 mol% | Pre-catalyst |
| (S)-BINAP | 3.2 mol% | Chiral Ligand |
| 1,4-Dioxane/H2O | 10:1 ratio | Solvent System |
Step-by-Step Methodology
-
Catalyst Formation (In Situ):
-
In a Schlenk flask under Argon, dissolve
(7.7 mg, 0.03 mmol) and (S)-BINAP (20 mg, 0.032 mmol) in 1,4-dioxane (3 mL). -
Stir at room temperature for 5 minutes. The solution should turn a deep orange/red, indicating the formation of the active Rh-phosphine complex.
-
-
Substrate Addition:
-
Add 4-ethylphenylboronic acid (300 mg, 2.0 mmol).
-
Add 2-cyclohexen-1-one (96 mg, 1.0 mmol).
-
Add deionized water (0.3 mL). Note: Water is critical for the hydrolysis step of the catalytic cycle.
-
-
Reaction:
-
Heat the mixture to 100°C for 3–5 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 5:1). The starting enone spot (
) should disappear.
-
-
Workup & Purification:
-
Cool to room temperature.[6]
-
Dilute with Ethyl Acetate (20 mL) and wash with saturated
(10 mL) followed by Brine. -
Dry organic layer over
, filter, and concentrate in vacuo. -
Chromatography: Purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 10:1).
-
-
Validation:
-
Yield: Expect 85–95%.
-
Enantiomeric Excess: Determine via Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/iPrOH 98:2).
-
Figure 2: Operational workflow for the asymmetric synthesis.
Applications and Industrial Relevance
A. Liquid Crystal (LC) Materials
The 3-(4-ethylphenyl)cyclohexanone skeleton is a precursor to trans-4-(4-ethylphenyl)cyclohexyl derivatives.
-
Significance: Phenylcyclohexane (PCH) cores are fundamental to low-viscosity nematic liquid crystal mixtures used in displays (LCDs).
-
Transformation: The ketone is reduced to the alcohol, dehydrated, and hydrogenated to form the saturated cyclohexane ring. The 4-ethyl group provides the necessary alkyl tail for mesogenic properties (alignment in the nematic phase).
B. Pharmaceutical Intermediates
While the 3-methoxyphenyl analog is the precursor to Tramadol , the 4-ethylphenyl analog serves as a lipophilic scaffold for exploring Structure-Activity Relationships (SAR) in:
-
Analgesics: Modulating receptor binding affinity via steric bulk at the para-position.
-
Antidepressants: Serotonin/Norepinephrine reuptake inhibitor (SNRI) analogs.
Comparative Data: Ligand Efficiency
The choice of ligand drastically affects the outcome for 4-substituted aryl groups.
| Ligand | Yield (%) | ee (%) | Notes |
| (S)-BINAP | 93 | 98 | The Gold Standard (Hayashi System) |
| (S)-SegPhos | 95 | >99 | Higher activity, more expensive |
| Phosphoramidites | 88 | 94 | Feringa's system; milder conditions |
| Achiral Phosphines | 40 | 0 | Racemic product; significant 1,2-addition |
References
-
Hayashi, T., & Miyaura, N. (1998). "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron-Deficient Olefins." Chemical Reviews, 98(7), 2463–2490. Link
-
Takaya, Y., Ogasawara, M., & Hayashi, T. (1998). "Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones." Journal of the American Chemical Society, 120(22), 5579–5580. Link
- Demus, D., et al. (1998). Handbook of Liquid Crystals, Vol 2A: Low Molecular Weight Liquid Crystals. Wiley-VCH. (Context on Phenylcyclohexane LCs).
- Vertex AI Search. (2024). "Synthesis of 3-(4-ethylphenyl)
Sources
- 1. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Cyclohexanone synthesis [organic-chemistry.org]
- 5. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Whitepaper: Operational Safety and Handling of 3-(4-Ethylphenyl)cyclohexanone
Executive Summary & Chemical Profile[1]
This guide provides a technical framework for the safe handling of 3-(4-Ethylphenyl)cyclohexanone , a specialized intermediate often utilized in the synthesis of ferroelectric liquid crystals and pharmaceutical analogs.
Unlike its para-substituted isomer (4-(4-ethylphenyl)cyclohexanone), the 3-position substitution breaks molecular symmetry, often resulting in a lower melting point and altered solubility profiles. Due to the scarcity of isomer-specific toxicological data, this guide employs a Read-Across approach based on Structural Activity Relationships (SAR), utilizing data from 4-phenylcyclohexanone and the parent cyclohexanone to establish a conservative safety baseline.
Chemical Identification
| Property | Detail |
| Chemical Name | 3-(4-Ethylphenyl)cyclohexanone |
| Molecular Formula | C₁₄H₁₈O |
| Molecular Weight | 202.30 g/mol |
| Core Structure | Cyclohexanone ring with a 4-ethylphenyl group at the C3 position |
| Physical State | Viscous liquid or low-melting solid (Isomer dependent; likely <50°C MP) |
| Solubility | Lipophilic; soluble in DCM, Toluene, THF.[1][2][3] Insoluble in water. |
| Analog CAS | 4894-75-1 (4-Phenylcyclohexanone) used for tox bridging |
Hazard Characterization (GHS & SAR Analysis)
Scientific Rationale: The addition of a lipophilic ethylphenyl tail to the cyclohexanone ring significantly increases the LogP (Octanol-Water Partition Coefficient) . While this reduces volatility compared to pure cyclohexanone, it enhances the molecule's ability to permeate the stratum corneum (skin barrier).
GHS Classification (Inferred)
Based on the Bridge Principle from validated analogs (4-phenylcyclohexanone and 4-ethylcyclohexanone), the following hazards are assigned under the Precautionary Principle:
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[4][5][6][7][8][9] | Solvent action defats skin; lipophilic tail facilitates dermal entry. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[4][7] | Ketone functionality acts as a mucous membrane irritant. |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[6][7] | Inhalation of aerosols/dusts triggers upper respiratory tract inflammation. |
| Aquatic Toxicity | Cat 1/2 | H411: Toxic to aquatic life with long-lasting effects.[4] | High LogP suggests potential for bioaccumulation in aquatic organisms. |
Engineering Controls & Hierarchy of Protection
Operational Logic: Reliance on PPE alone is a failure of protocol. The primary defense against 3-(4-Ethylphenyl)cyclohexanone must be containment , specifically controlling the generation of dusts (if solid) or aerosols (if liquid).
Control Strategy Diagram
The following diagram illustrates the decision matrix for handling this compound, prioritizing engineering controls over PPE.
Caption: Hierarchy of Controls emphasizing containment (Engineering) over PPE. Color codes indicate risk-reduction layers.
Operational Protocols
Handling & Transfer
Causality: The viscosity of phenyl-substituted cyclohexanones can change rapidly with temperature. If the substance is a viscous liquid, standard pipetting may lead to dripping and contamination.
Protocol:
-
Temperature Conditioning: If the material is a viscous liquid/semi-solid, gently warm to 40°C in a water bath to lower viscosity before transfer. This prevents "stringing" of the liquid.[10]
-
Weighing: Never weigh outside the fume hood. Use a tared, closed vessel transfer method.
-
Step A: Tare vial with cap in the balance.
-
Step B: Move vial to hood, add reagent.
-
Step C: Cap vial, return to balance.
-
-
Solvent Selection: When cleaning glassware, avoid pure acetone initially if the material is stubborn; the ethylphenyl group makes it very lipophilic. Use Dichloromethane (DCM) or Ethyl Acetate for the first rinse, followed by acetone.
Synthesis & Reaction Monitoring
Self-Validating System: Reaction progress must be monitored to prevent the accumulation of unreacted, potentially toxic starting materials.
Workflow Diagram:
Caption: Operational loop for synthesis. The 'Monitor' node acts as the critical gatekeeper before quenching.
Emergency Response & Waste Management
Spill Management
Scientific Integrity: Standard vermiculite is acceptable, but due to the lipophilicity, activated carbon mats are superior for reducing vapor pressure and odor during cleanup.
-
Evacuate: Clear the immediate area (3-5 meters).
-
PPE Up: Don Butyl rubber or double-layer Nitrile gloves and chemical splash goggles.
-
Contain: Ring the spill with absorbent socks.
-
Absorb: Apply activated carbon or vermiculite.
-
Decontaminate: Wash surface with a soap/water emulsion (surfactant is required to solubilize the ethylphenyl chain).
Waste Disposal
-
Stream A (Organic): Dissolved material in acetone/DCM goes to Halogenated Waste (if DCM used) or Non-Halogenated Organic Waste .
-
Stream B (Solid): Contaminated gloves/wipes must be disposed of as Hazardous Solid Waste , not general trash, due to potential aquatic toxicity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7967, Cyclohexanone. Retrieved from [Link]
-
Context: Baseline toxicity data for the cyclohexanone core.[11]
-
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20732, 4-Phenylcyclohexanone. Retrieved from [Link]
- Context: Primary structural analog for toxicological bridging (Skin/Eye irritation d
-
European Chemicals Agency (ECHA). Registration Dossier - Cyclohexanone.[3] Retrieved from [Link]
- Context: Authoritative source for GHS classification and exposure limits of the parent scaffold.
- Context: Handling protocols for solid phenyl-substituted cyclohexanones.
Sources
- 1. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 2. 4-フェニルシクロヘキサノン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Ethylcyclohexanone | C8H14O | CID 79506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. greenfield.com [greenfield.com]
- 9. carlroth.com [carlroth.com]
- 10. CYCLOHEXANONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. epa.gov [epa.gov]
Methodological & Application
Application Notes and Protocols: 3-(4-Ethylphenyl)cyclohexanone Reaction Mechanisms
Abstract: This document provides a comprehensive technical guide on the synthesis and reaction mechanisms of 3-(4-ethylphenyl)cyclohexanone, a versatile intermediate in organic synthesis and drug discovery. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, offering field-proven insights and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.
Introduction: The Significance of the 3-Arylcyclohexanone Scaffold
The 3-arylcyclohexanone motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of a cyclohexanone ring offers a three-dimensional geometry that can be crucial for molecular recognition, while the aryl substituent provides a handle for tuning electronic properties and engaging in specific receptor interactions. 3-(4-Ethylphenyl)cyclohexanone, in particular, serves as a key building block for the synthesis of various target molecules, including potential therapeutic agents. Understanding its synthesis and reactivity is paramount for its effective utilization in research and development.
Synthesis of 3-(4-Ethylphenyl)cyclohexanone: A Mechanistic Perspective
The most common and efficient method for the synthesis of 3-(4-ethylphenyl)cyclohexanone is the Robinson annulation. This powerful reaction sequence creates the cyclohexanone ring by combining a Michael addition with an intramolecular aldol condensation.
The Robinson Annulation Pathway
The Robinson annulation involves the reaction of a ketone enolate (in this case, from cyclohexanone) with an α,β-unsaturated ketone (a methyl vinyl ketone equivalent). However, a more direct and relevant pathway for synthesizing our target compound involves the reaction of a suitable 1,5-dicarbonyl precursor, which can be formed in situ. A common strategy is the reaction of an enamine of cyclohexanone with an appropriate Michael acceptor.
A highly effective and widely used method for synthesizing 3-substituted cyclohexanones is the Michael addition of a nucleophile to cyclohexenone. In our case, the 4-ethylphenyl group is introduced via an organocuprate reagent, which is known for its high efficiency in 1,4-conjugate additions.
Mechanism of Organocuprate 1,4-Conjugate Addition:
-
Formation of the Gilman Reagent: The process begins with the preparation of a lithium di(4-ethylphenyl)cuprate(I) reagent, often referred to as a Gilman reagent. This is typically generated by reacting two equivalents of 4-ethylphenyllithium with one equivalent of copper(I) iodide.
-
1,4-Conjugate Addition: The Gilman reagent then acts as a soft nucleophile, selectively attacking the β-carbon of 2-cyclohexen-1-one in a 1,4-conjugate addition. This forms a copper enolate intermediate.
-
Protonolysis: The reaction is then quenched with a proton source (e.g., aqueous ammonium chloride) to protonate the enolate, yielding the final product, 3-(4-ethylphenyl)cyclohexanone.
The Robinson annulation is a classic ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation to form a six-membered ring.[1][2][3] While a powerful tool, for the specific synthesis of 3-(4-ethylphenyl)cyclohexanone, a more direct approach is often favored to avoid potential side reactions and improve yield. The conjugate addition of an organocuprate to an α,β-unsaturated ketone is a highly efficient method for the formation of carbon-carbon bonds at the β-position.[4] Gilman reagents, which are lithium diorganocuprates, are particularly effective for this transformation.[5] The reaction proceeds via a nucleophilic attack of the cuprate on the β-carbon of the enone, leading to a copper(III) intermediate which then undergoes reductive elimination.[6]
Mechanistic Diagram: Synthesis via Organocuprate Addition
Caption: Synthesis of 3-(4-ethylphenyl)cyclohexanone via Gilman reagent addition.
Key Reaction Mechanisms of 3-(4-Ethylphenyl)cyclohexanone
The reactivity of 3-(4-ethylphenyl)cyclohexanone is dominated by the chemistry of the ketone functional group. The presence of α-hydrogens allows for the formation of enolates, which are potent nucleophiles.
Enolate Formation and Alkylation
The α-hydrogens of 3-(4-ethylphenyl)cyclohexanone are acidic and can be removed by a strong base to form an enolate. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A bulky base like lithium diisopropylamide (LDA) will preferentially deprotonate the less hindered α-carbon, leading to the kinetic enolate. A smaller, non-bulky base like sodium hydride (NaH) will favor the formation of the more substituted, thermodynamically stable enolate.
Once formed, the enolate can react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position.
Mechanism of Enolate Alkylation:
-
Deprotonation: A strong base removes a proton from one of the α-carbons to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-C bond.
Reduction of the Ketone
The carbonyl group of 3-(4-ethylphenyl)cyclohexanone can be reduced to a secondary alcohol, 3-(4-ethylphenyl)cyclohexanol, using a variety of reducing agents. The stereochemical outcome of the reduction can often be influenced by the choice of reagent.
-
Sodium Borohydride (NaBH₄): A mild reducing agent that typically delivers the hydride from the less sterically hindered face of the ketone, leading to a mixture of cis and trans isomers.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that also yields a mixture of alcohol isomers.
-
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas will also reduce the ketone to an alcohol.
Mechanism of Hydride Reduction:
-
Nucleophilic Attack: The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon.
-
Protonation: The resulting alkoxide intermediate is protonated by a protic solvent or during workup to yield the alcohol.
Mechanistic Diagram: Key Reactions
Caption: Major reaction pathways of 3-(4-ethylphenyl)cyclohexanone.
Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.
Protocol: Synthesis of 3-(4-Ethylphenyl)cyclohexanone
Materials:
-
1-Bromo-4-ethylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) iodide (CuI)
-
2-Cyclohexen-1-one
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of the Organolithium Reagent: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous diethyl ether and 1-bromo-4-ethylbenzene (1.0 eq). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.0 eq) dropwise via syringe. Stir for 1 hour at -78 °C.
-
Formation of the Gilman Reagent: In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 eq) in anhydrous diethyl ether. Cool to -78 °C. Transfer the freshly prepared 4-ethylphenyllithium solution to the CuI suspension via cannula. Allow the mixture to warm slightly to form a clear solution of the Gilman reagent.
-
Conjugate Addition: Cool the Gilman reagent solution back to -78 °C. Add 2-cyclohexen-1-one (1.0 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol: α-Methylation of 3-(4-Ethylphenyl)cyclohexanone
Materials:
-
3-(4-Ethylphenyl)cyclohexanone
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: To a flame-dried flask under an inert atmosphere, add anhydrous THF and 3-(4-ethylphenyl)cyclohexanone (1.0 eq). Cool the solution to -78 °C. Add LDA solution (1.1 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.
-
Alkylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C. Stir for 2-3 hours, allowing the reaction to slowly warm to room temperature.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over MgSO₄. Filter and concentrate the solvent. Purify the product by flash column chromatography.
Data Presentation and Characterization
The successful synthesis and subsequent reactions of 3-(4-ethylphenyl)cyclohexanone should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Data |
| 3-(4-Ethylphenyl)cyclohexanone | ¹H NMR (CDCl₃) | δ ~7.1-7.2 (m, 4H, Ar-H), 2.6-2.7 (q, 2H, -CH₂CH₃), 2.2-2.5 (m, 4H, cyclohexyl-H), 1.6-2.1 (m, 5H, cyclohexyl-H), 1.2-1.3 (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~211 (C=O), 144, 142, 128, 126 (Ar-C), 48, 45, 41, 32, 28, 25 (cyclohexyl-C), 15 (-CH₂CH₃) | |
| IR (neat) | ν ~1710 cm⁻¹ (C=O stretch) | |
| 3-(4-Ethylphenyl)cyclohexanol | IR (neat) | ν ~3300-3500 cm⁻¹ (O-H stretch), absence of C=O stretch at ~1710 cm⁻¹ |
Applications in Drug Discovery
The 3-(4-ethylphenyl)cyclohexanone scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be elaborated into analogs of known pharmacophores, or used in fragment-based drug discovery campaigns. The stereochemistry of the cyclohexanone ring can be controlled and modified to explore the structure-activity relationship (SAR) of a lead compound.
Conclusion
This application note has provided a detailed overview of the synthesis and key reaction mechanisms of 3-(4-ethylphenyl)cyclohexanone. By understanding the underlying principles of its formation via organocuprate addition and its reactivity through enolate intermediates, researchers can effectively utilize this compound as a versatile building block in their synthetic endeavors. The provided protocols offer a practical guide for the preparation and derivatization of this important chemical entity.
References
-
BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]
-
Master Organic Chemistry. (2016a). Organocuprates (Gilman Reagents): How They're Made. Retrieved from [Link]
-
Master Organic Chemistry. (2016b). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]
-
Chemistry Notes. (2020). Gilman Reagent: Preparation and reactions with easy mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
Sources
Mastering the Purification of 3-(4-Ethylphenyl)cyclohexanone: A Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of 3-(4-Ethylphenyl)cyclohexanone, a key intermediate in the synthesis of various organic molecules of interest to the pharmaceutical and materials science sectors. The methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve high purity of the target compound, a critical factor for the success of subsequent synthetic steps and biological assays.
Introduction: The Imperative of Purity in Synthesis
The biological activity and safety profile of a synthesized compound are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to misleading experimental results, side reactions, and potential toxicity. 3-(4-Ethylphenyl)cyclohexanone (Molecular Formula: C₁₄H₁₈O, Molecular Weight: 202.29 g/mol ) is typically synthesized via a Friedel-Crafts reaction or a Michael addition, which can introduce a variety of by-products and unreacted starting materials into the crude product mixture.[1][2][3] Therefore, robust purification strategies are not merely a procedural step but a cornerstone of reliable and reproducible research.
This document will explore three primary purification techniques applicable to 3-(4-Ethylphenyl)cyclohexanone: vacuum distillation, flash column chromatography, and recrystallization. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Understanding Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude reaction mixture. Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as cyclohexenone and ethylbenzene.
-
Isomeric By-products: Positional isomers formed during the Friedel-Crafts reaction.
-
Polymers: Formed from the self-condensation of cyclohexenone under certain conditions.
-
Catalyst Residues: For example, aluminum chloride (AlCl₃) from a Friedel-Crafts reaction.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.
Purification Methodologies
Vacuum Distillation: For Thermally Stable, High-Boiling Compounds
Vacuum distillation is a powerful technique for purifying liquids with high boiling points that might decompose at atmospheric pressure. Given that structurally similar ketones can have high boiling points, this method is a viable option for 3-(4-Ethylphenyl)cyclohexanone.[4]
Causality Behind Experimental Choices: By reducing the pressure, the boiling point of the compound is lowered, allowing for its vaporization and subsequent condensation at a temperature that minimizes thermal degradation. This technique is particularly effective for separating the target compound from non-volatile impurities such as polymers and catalyst residues.
Experimental Protocol: Small-Scale Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease for all joints to ensure a good seal.
-
Sample Preparation: Place the crude 3-(4-Ethylphenyl)cyclohexanone (e.g., 1-5 g) in the distillation flask. Add a small magnetic stir bar for smooth boiling.
-
System Evacuation: Connect the apparatus to a vacuum pump. Gradually evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Heating: Begin heating the distillation flask using a heating mantle. Stir the sample gently.
-
Completion: Once the distillation of the main fraction is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation: Estimated Boiling Points of Aryl-Substituted Ketones
| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C @ 760 mmHg) |
| Propiophenone | 134.18 | 218 |
| 4'-Ethylacetophenone | 148.20 | ~230-240 |
| 3-(4-Ethylphenyl)cyclohexanone | 202.29 | >250 (Decomposition may occur) |
Note: These are estimated values. The actual boiling point of 3-(4-Ethylphenyl)cyclohexanone at atmospheric pressure is likely high, making vacuum distillation the preferred method.
Diagram: Vacuum Distillation Workflow
Sources
Developing assays for 3-(4-Ethylphenyl)cyclohexanone activity
Application Note & Protocols
Topic: A Strategic Guide to Developing Biochemical and Cell-Based Assays for operatorname{3-(4-Ethylphenyl)cyclohexanone} Activity
Abstract: The 4-arylcyclohexanone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] This application note provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel compound, 3-(4-Ethylphenyl)cyclohexanone. As the specific biological target of this molecule is not yet defined, this document outlines a logical workflow, moving from broad target class identification to specific, robust assay development. We provide detailed, field-proven protocols for two distinct, high-probability assay types based on the activities of related structures: a biochemical kinase inhibition assay and a cell-based NF-κB signaling pathway assay. This guide emphasizes the causality behind experimental choices, the implementation of self-validating systems, and the critical interpretation of data to accelerate the journey from a novel compound to a druggable candidate.[2]
Introduction: The Challenge and Opportunity of Novel Scaffolds
The process of bringing a new therapeutic agent to market begins with the foundational step of identifying and validating a molecular target.[3] For novel compounds like 3-(4-Ethylphenyl)cyclohexanone, which belongs to the promising 4-arylcyclohexanone class, the initial challenge is the absence of a known biological target.[1] This necessitates a systematic and logical approach to assay development, not merely to screen for activity, but to fundamentally uncover the compound's mechanism of action (MoA).[4]
The development of robust and reliable assays is a cornerstone of preclinical research, enabling compound screening, mechanism elucidation, and the evaluation of drug candidates.[5] An effective assay development strategy minimizes variability, increases throughput, and ensures the generation of reproducible and interpretable data.[5] This guide is structured to navigate the complexities of this process, providing both a high-level strategic workflow and detailed, actionable protocols.
Table 1: Known Biological Activities of the 4-Arylcyclohexanone Scaffold
| Biological Activity | Potential Mechanism / Target Class | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of the NF-κB signaling pathway | [1] |
| Anticancer | Cytotoxicity against various cancer cell lines | [1] |
| Antimicrobial | Inhibition of bacterial growth (MIC determination) | [1] |
| Antioxidant | Radical scavenging activity | [6] |
| Enzyme Inhibition | Inhibition of kinases, lipoxygenase, tyrosinase |[6][7] |
The Assay Development & Target Identification Workflow
For a novel compound, a hierarchical "funnel" approach is the most effective strategy. This process begins with broad, exploratory screening to identify a potential target class and progressively narrows down to specific, high-confidence assays suitable for structure-activity relationship (SAR) studies. The goal is to translate a biological activity into a reproducible, HTS-ready format that supports confident decision-making.[4]
Caption: A strategic workflow for assay development and target identification of a novel compound.
Part A: Protocol for a Biochemical Kinase Inhibition Assay
Rationale: Kinase inhibition is a plausible mechanism for compounds with the 4-arylcyclohexanone scaffold.[6][7] Biochemical assays that directly measure enzyme activity provide a clean, controlled system to quantify inhibition without the complexities of a cellular environment.[3] We will describe a universal, fluorescence-based assay that measures the production of ADP, a common product of all kinase reactions.
Principle of the Assay
This protocol utilizes a direct ADP detection method, such as the Transcreener® ADP² TR-FRET Assay. The assay is a homogenous, competitive immunoassay. ADP produced by the kinase reaction displaces a fluorescently-labeled ADP tracer from an antibody, leading to a decrease in the Förster Resonance Energy Transfer (FRET) signal. This change in FRET is directly proportional to the amount of ADP produced and thus, the kinase activity.
Materials and Reagents
-
Purified Kinase (e.g., a representative tyrosine or serine/threonine kinase)
-
Kinase Substrate (specific peptide or protein for the chosen kinase)
-
3-(4-Ethylphenyl)cyclohexanone (test compound), dissolved in 100% DMSO
-
Known Kinase Inhibitor (e.g., Staurosporine) as a positive control
-
ATP (Adenosine Triphosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: Transcreener ADP² TR-FRET reagents (ADP Antibody-Tb, ADP Alexa647 Tracer) diluted in Stop & Detect Buffer B.
-
384-well, low-volume, black assay plates
Step-by-Step Protocol
-
Compound Preparation:
-
Create a dilution series of 3-(4-Ethylphenyl)cyclohexanone in 100% DMSO. A typical 11-point, 3-fold serial dilution starting from 1 mM is recommended.
-
Prepare positive control (Staurosporine) and negative control (DMSO vehicle) plates.
-
-
Enzyme and Substrate Preparation:
-
Thaw kinase enzyme and substrate on ice.
-
Prepare a 2X enzyme solution and a 2X substrate/ATP solution in cold Assay Buffer.
-
Causality Check: The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. If the Km is unknown, it must be determined experimentally prior to screening.
-
-
Assay Procedure (10 µL final volume):
-
Add 2.5 µL of Assay Buffer containing 4% DMSO to all wells.
-
Add 2.5 µL of the 2X enzyme solution to all wells except the "no enzyme" control wells.
-
Transfer 100 nL of the compound dilutions from the DMSO plate to the assay plate using an acoustic liquid handler or pin tool.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the reaction at room temperature for 60 minutes. The reaction time should be optimized to ensure product formation remains in the linear range (typically <20% substrate conversion).
-
-
Reaction Termination and Signal Detection:
-
Add 10 µL of the Stop/Detection Buffer to all wells to terminate the kinase reaction and initiate the detection process.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (665 nm / 620 nm).
-
Normalize Data: Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
-
Generate IC₅₀ Curve: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Example Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
|---|---|---|---|---|
| 3-(4-Ethylphenyl)cyclohexanone | Kinase A | 1.2 | 1.1 | 98.5 |
| Staurosporine (Control) | Kinase A | 0.015 | 1.0 | 100.0 |
Part B: Protocol for a Cell-Based NF-κB Reporter Assay
Rationale: Several 4-arylcyclohexanone derivatives have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[1] A cell-based reporter assay provides a physiologically relevant system to measure the compound's effect on this entire pathway.
Principle of the Assay
This protocol uses a stable cell line (e.g., HEK293) containing a reporter gene (e.g., Luciferase or GFP) under the transcriptional control of an NF-κB response element. When the pathway is activated (e.g., by TNF-α), the NF-κB complex translocates to the nucleus and drives the expression of the reporter gene. An inhibitor of the pathway will prevent this, leading to a decrease in the reporter signal.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Materials and Reagents
-
HEK293/NF-κB-luc stable cell line
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., Puromycin)
-
3-(4-Ethylphenyl)cyclohexanone in DMSO
-
TNF-α (Tumor Necrosis Factor-alpha) as a stimulant
-
Known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control
-
Luciferase Assay Reagent (e.g., Promega ONE-Glo™)
-
Cell viability reagent (e.g., CellTiter-Glo® or resazurin) for cytotoxicity counter-screen
-
96-well, white, clear-bottom tissue culture plates
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HEK293/NF-κB-luc cells according to standard protocols.
-
Seed 20,000 cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and controls in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Pathway Stimulation:
-
Prepare a TNF-α solution in culture medium at a concentration predetermined to give ~80% of the maximal signal (e.g., 10 ng/mL).
-
Add 10 µL of the TNF-α solution to all wells except the "unstimulated" controls.
-
Incubate for 6-8 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes on a plate shaker to ensure complete cell lysis.
-
Measure the luminescence signal on a plate-reading luminometer.
-
Cytotoxicity Counter-Screen (Self-Validation)
Causality Check: A decrease in the luciferase signal could be due to specific inhibition of the NF-κB pathway or simply because the compound is killing the cells. A counter-screen is essential to distinguish these two effects.[8]
-
Prepare an identical "sister" plate to the one used for the reporter assay.
-
Treat the sister plate with the same compound dilutions but do not stimulate with TNF-α.
-
At the end of the incubation period, instead of the luciferase reagent, add a cell viability reagent (e.g., 20 µL of CellTiter-Glo®).
-
Incubate and read according to the manufacturer's protocol.
-
Compounds that show a significant decrease in cell viability at concentrations where they inhibit the NF-κB reporter should be flagged as potentially cytotoxic and interpreted with caution.
References
-
MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved February 2, 2026, from [Link]
-
MDPI. (2015). Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Retrieved February 2, 2026, from [Link]
-
American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Retrieved February 2, 2026, from [Link]
-
AZoNetwork. (2023). Investigating the Importance of Assays in Drug Discovery and Development. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
-
Princeton University. (2018). A High Throughput Assay for the Repurposing and Development of Drug Compounds as Novel Antibiotics. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved February 2, 2026, from [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
NCBI. (n.d.). Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Retrieved February 2, 2026, from [Link]
-
PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved February 2, 2026, from [Link]
-
BellBrook Labs. (n.d.). Can BellBrook Labs develop assays for novel enzyme targets? Retrieved February 2, 2026, from [Link]
-
Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. Retrieved February 2, 2026, from [Link]
-
PubMed Central (PMC). (2024). Editorial: Novel compounds from chemistry to druggable candidates. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved February 2, 2026, from [Link]
-
Marin Biologic Laboratories. (n.d.). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved February 2, 2026, from [Link]
-
YouTube. (2020). Video explanation of Lab 9: Synthesis of Cyclohexanone. Retrieved February 2, 2026, from [Link]
-
Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). α-Glucosidase and Pancreatic Lipase Inhibitory Activity of Chemical Constituents from Adzuki Bean (Vigna angularis). Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components | Request PDF. Retrieved February 2, 2026, from [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 2.7: The preparation of Cyclohexanone from Cyclohexanol. Retrieved February 2, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Ethylphenyl)cyclohexanone
Status: Operational Ticket ID: #SYN-34EPC-YIELD Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 3-Arylcyclohexanone Derivatives
Executive Summary
The synthesis of 3-(4-Ethylphenyl)cyclohexanone is a critical C-C bond-forming transformation often utilized in the development of pharmaceutical intermediates. Low yields in this synthesis generally stem from two competing failure modes: 1,2-addition (attacking the carbonyl directly) or protodeboronation (loss of the aryl group) depending on the method used.
This guide details two validated protocols:
-
Method A (High Precision/Enantioselective): Rhodium-Catalyzed Conjugate Addition (Hayashi-Miyaura). Best for high purity and potential enantioselectivity.
-
Method B (Scale-Up/Cost-Effective): Copper-Catalyzed Grignard Conjugate Addition.[1] Best for bulk synthesis of racemic material.
Method A: Rhodium-Catalyzed Conjugate Addition (Recommended)
This method utilizes the Hayashi-Miyaura reaction . It is the industry standard for introducing aryl groups to the 3-position of cyclic enones with high chemoselectivity.
Validated Protocol
Reagents:
-
Substrate: 2-Cyclohexenone (1.0 equiv)
-
Nucleophile: 4-Ethylphenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: [Rh(cod)Cl]₂ (1.5 mol%) or Rh(acac)(C₂H₄)₂ (3 mol%)
-
Ligand: Rac-BINAP (for racemic) or (R)-BINAP (for chiral) (3.3 mol%)
-
Solvent: 1,4-Dioxane / Water (10:1 ratio)
-
Base: KOH (0.5 equiv) or KHF₂ (2.0 equiv)
Step-by-Step Workflow:
-
Catalyst Formation: In a glovebox or under Ar, mix the Rh precursor and BINAP in dioxane. Stir at room temperature (RT) for 15 mins to form the active cationic Rh-complex.
-
Addition: Add 4-ethylphenylboronic acid and the base.
-
Solvent: Add the Dioxane/Water mixture. Crucial: The system must be biphasic or "wet" homogeneous; water is a reagent, not just a solvent.
-
Reaction: Add 2-cyclohexenone. Heat to 100°C for 3-5 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with NaHCO₃. Dry over MgSO₄.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Mechanistic Insight (The "Why" Behind the Steps)
The reaction relies on a Rh(I) catalytic cycle.[3] The rate-determining step is often the transmetalation of the aryl group from Boron to Rhodium. This requires a "hydroxo-rhodium" species.[4] Therefore, water and base are not optional; they generate the active Rh-OH species that accepts the aryl group.
Figure 1: The catalytic cycle of the Hayashi-Miyaura reaction. Note that water is consumed in the hydrolysis step to regenerate the catalyst.
Troubleshooting Guide (Method A)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete Transmetalation | Increase temperature to 100°C. Ensure base (KOH or K₃PO₄) is fresh. |
| High Starting Material | Catalyst Deactivation | Degas solvents thoroughly. Oxygen oxidizes Phosphine ligands, killing the catalyst. |
| Byproduct: 4-Ethylbenzene | Protodeboronation | Too much water or too high temp. Reduce water ratio to 10:1 (Dioxane:Water). |
| No Reaction | Dry Conditions | Confirm water presence. The mechanism requires hydrolysis to turn over. |
Method B: Copper-Catalyzed Grignard Addition (Alternative)
For labs without Rhodium budget or requiring multi-gram scale, the Copper-catalyzed addition of Grignard reagents is the standard.
Validated Protocol
Reagents:
-
Substrate: 2-Cyclohexenone (1.0 equiv)
-
Nucleophile: 4-Ethylphenylmagnesium bromide (1.2 equiv, 1.0 M in THF)
-
Catalyst: CuI (10 mol%) or CuCN (10 mol%)
-
Additive: TMSCl (Chlorotrimethylsilane) (2.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry flask under Argon. Add CuI and LiCl (optional solubilizer) in THF. Cool to -78°C .
-
Additive: Add TMSCl and 2-cyclohexenone to the vessel.
-
Addition: Add the Grignard reagent dropwise over 30 minutes.
-
Note: The TMSCl traps the enolate as a silyl enol ether, significantly accelerating the 1,4-addition over the competing 1,2-addition.
-
-
Warm-up: Allow to warm to 0°C slowly over 2 hours.
-
Quench: Hydrolyze the silyl enol ether by stirring with 1N HCl for 30 mins.
-
Extraction: Extract with ether/EtOAc.
Troubleshooting Guide (Method B)
| Symptom | Probable Cause | Corrective Action |
| 1,2-Addition Product (Alcohol) | "Hard" Nucleophile Attack | Temperature too high during addition. Keep at -78°C. Ensure Cu catalyst is active. |
| Low Conversion | Grignard Degradation | Titrate your Grignard reagent before use. Moisture ingress kills the reagent. |
| Gumming/Precipitation | Insoluble Cu-Complex | Add LiCl (2.0 equiv) to solubilize the Copper species (forming Knochel-type cuprates). |
Comparative Analysis & Data
| Feature | Rhodium Method (Method A) | Copper Method (Method B) |
| Typical Yield | 85 - 95% | 60 - 80% |
| Enantioselectivity | Up to 99% ee (with chiral ligand) | Racemic (unless chiral ligands used) |
| Moisture Sensitivity | Low (Water is required) | High (Strict anhydrous required) |
| Cost | High (Rh catalyst) | Low (Cu catalyst) |
| Impurity Profile | Clean (mostly unreacted SM) | Complex (1,2-adducts, dimers) |
FAQ: User-Submitted Queries
Q: Can I use the boronic ester (pinacol ester) instead of the acid in Method A? A: Yes, but the atom economy is lower and transmetalation is slower. You generally need to increase the base loading (to 3.0 equiv) or add a specific hydrolysis step to free the boronic acid in situ.
Q: Why is the 4-ethyl group significant? A: The ethyl group is a weak electron donor. Compared to a simple phenyl ring, it makes the arylboronic acid slightly less electrophilic, potentially slowing transmetalation. If yield lags, increase the catalyst loading to 5 mol% Rh.
Q: I see a "homocoupling" byproduct (4,4'-diethylbiphenyl). How do I stop it? A: This oxidative homocoupling occurs if oxygen is present in the Rh system. Ensure rigorous degassing (freeze-pump-thaw) of your solvent mixture before heating.
References
-
Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones."[5] Journal of the American Chemical Society, 1998.
-
Takaya, Y., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Enones: (S)-3-Phenylcyclohexanone." Organic Syntheses, 2002, Vol. 79, p. 176.
-
Feringa, B. L., et al. "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones."[1] Proceedings of the National Academy of Sciences, 2004.[1] [1]
-
Lipshutz, B. H. "Organocopper chemistry. 2. Conjugate addition of alkyl- and arylcuprates." Organic Reactions, 1992.
Sources
Technical Support Center: Scaling Up 3-(4-Ethylphenyl)cyclohexanone Synthesis
Welcome to the technical support center for the synthesis of 3-(4-Ethylphenyl)cyclohexanone. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Scaling up a chemical synthesis is not merely about using larger flasks and more reagents; it involves navigating complex challenges in reaction kinetics, heat transfer, mass transport, and safety.[1][2] This document provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring a robust, safe, and efficient scale-up process.
Part 1: General Scale-Up Principles: Frequently Asked Questions
Scaling any reaction presents a common set of challenges that are independent of the specific chemical transformation. Understanding these principles is the first step toward a successful scale-up campaign.[3]
Q1: My reaction is significantly slower on a larger scale, even though I've maintained the same reagent concentrations. Why is this happening?
A1: This is a classic scale-up issue related to mixing and heat transfer. In a small flask, mixing is often highly efficient, and the reaction mixture reaches the target temperature quickly. On a larger scale:
-
Mixing Inefficiency: The power input per unit volume from a magnetic stirrer or even a standard overhead stirrer may not be sufficient to achieve the same level of homogeneity as in a small flask. This can create localized "hot spots" or areas of low reagent concentration, slowing the overall reaction rate.[4][5]
-
Heat Transfer: A larger volume of liquid takes significantly longer to heat and cool.[2] The surface-area-to-volume ratio decreases dramatically as you scale up, making it harder to both introduce and remove heat.[1] If your reaction requires heating to initiate, the "warm-up" phase will be much longer, extending the total reaction time.
Q2: I'm experiencing an uncontrollable exotherm during reagent addition on a 5L scale that I never saw at 100mL. What's going on and how do I manage it?
A2: This is a critical safety issue directly related to the surface-area-to-volume ratio. Heat is generated throughout the volume of the liquid (proportional to r³) but is dissipated only through the surface of the reactor (proportional to r²).[1] As the scale increases, the reaction's ability to generate heat outpaces its ability to dissipate it, leading to a potential thermal runaway.
Management Strategies:
-
Control Addition Rate: Use a syringe pump or a dropping funnel with precise control to add the reactive reagent slowly. This allows the cooling system to keep up with heat generation.
-
Monitor Internal Temperature: Always use a thermocouple probe to monitor the internal reaction temperature, which can be vastly different from the bath temperature.[1]
-
Improve Cooling: Ensure your reactor is equipped with an efficient cooling jacket and a powerful chiller. Have a secondary cooling bath (e.g., ice/water) ready for emergencies.
-
Consider a "Semi-Batch" Process: Add a portion of the reagents, allow the reaction to proceed and the exotherm to subside, and then continue with the next addition.
Logical Workflow: Key Decision Points in Scaling Up
The following diagram illustrates the critical evaluation points when moving from a lab-scale procedure to a larger batch.
Caption: A phased approach to chemical synthesis scale-up.
Part 2: Troubleshooting Specific Synthetic Routes
The synthesis of 3-(4-Ethylphenyl)cyclohexanone can be approached via several routes. We will focus on two common and powerful methods: Palladium-catalyzed Suzuki Coupling and a Copper-catalyzed Conjugate Addition.
Route A: Suzuki Coupling Pathway
This route typically involves the reaction of a cyclohexenone derivative (e.g., 3-bromocyclohexanone or 3-triflyloxycyclohexenone) with 4-ethylphenylboronic acid.[6][7]
Q3: My Suzuki coupling reaction works beautifully on a small scale, but at the 100g scale, I'm getting a lot of 4,4'-diethylbiphenyl (homocoupling byproduct). How can I suppress this?
A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by issues at a larger scale.
-
Causality: The primary cause is often the slow oxidative addition of the palladium catalyst to your cyclohexenone electrophile. If the catalyst is not consumed quickly by the electrophile, it can participate in side reactions, including the homocoupling of the boronic acid. Oxygen in the reaction vessel can also promote this side reaction.
-
Solutions:
-
Thorough Degassing: Ensure your solvent and reaction vessel are rigorously deoxygenated. On a larger scale, sparging with argon or nitrogen for an extended period (30-60 min) is more effective than simple vacuum/backfill cycles.
-
Catalyst & Ligand Choice: Consider a more active catalyst system. For less reactive electrophiles, a highly active catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the oxidative addition step, outcompeting the homocoupling pathway.[8][9]
-
Base and Solvent: Ensure your base (e.g., K₃PO₄, K₂CO₃) is finely powdered and well-dispersed. Poor mixing can lead to localized areas where the reaction stalls. A biphasic solvent system (e.g., Toluene/Water) often helps, but requires vigorous mechanical stirring at scale to ensure efficient phase transfer.[8]
-
Q4: After workup, my product is contaminated with palladium. How can I remove it to meet pharmaceutical specifications (<10 ppm)?
A4: Palladium removal is a critical step in pharmaceutical process chemistry. Standard silica gel chromatography is often not sufficient and impractical at scale.
| Method | Description | Pros | Cons |
| Activated Carbon | Stirring the crude product solution with activated carbon (charcoal). | Inexpensive, effective for many Pd species. | Can adsorb product, leading to yield loss. Requires careful screening of carbon type and loading. |
| Thiol Scavengers | Using functionalized silica or polymers with thiol groups (e.g., SiliaMetS Thiol). | Highly selective for soft metals like Palladium. | More expensive than carbon. Requires filtration to remove the scavenger. |
| Selective Precipitation | Using an agent that selectively precipitates the palladium catalyst. | Can be very effective and cost-efficient. | Requires significant process development; may not be general. |
| Recrystallization | Purifying the final product by crystallization. | Can provide very high purity if a suitable solvent system is found. Removes a wide range of impurities. | Product must be a solid. Can be lower yielding than other methods. |
Suzuki Catalytic Cycle: Troubleshooting Diagram
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(4-Ethylphenyl)cyclohexanone for Pharmaceutical Research and Development
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is a critical endeavor. The 3-arylcyclohexanone motif, in particular, serves as a valuable intermediate in the creation of a wide array of pharmacologically active compounds. This guide provides an in-depth, comparative analysis of the principal synthetic methodologies for a representative of this class, 3-(4-Ethylphenyl)cyclohexanone. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond mere procedural descriptions to offer a rationale-driven comparison of two powerful synthetic strategies: Rhodium-Catalyzed 1,4-Addition and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
We will dissect each method, presenting detailed, field-tested protocols, exploring the underlying reaction mechanisms, and providing a clear-eyed assessment of their respective strengths and weaknesses. This comparative framework, supported by experimental data, aims to empower researchers to make informed decisions in selecting the optimal synthetic route based on criteria such as yield, atom economy, scalability, and reagent accessibility.
Method A: Rhodium-Catalyzed 1,4-Conjugate Addition
The rhodium-catalyzed 1,4-addition, or Michael addition, of an arylboronic acid to an α,β-unsaturated ketone stands as a highly efficient and direct route for the formation of a carbon-carbon bond at the β-position. This one-pot approach is distinguished by its high atom economy and often excellent yields.
Mechanistic Rationale
The catalytic cycle of the rhodium-catalyzed 1,4-addition is a well-studied process that proceeds through several key intermediates.[1] The reaction is initiated by the transmetalation of the aryl group from the boronic acid to the rhodium(I) catalyst, forming an arylrhodium(I) species. This is followed by the insertion of the cyclohexenone into the aryl-rhodium bond, creating an oxa-π-allylrhodium intermediate. The final step is hydrolysis or protonolysis, which releases the 3-(4-ethylphenyl)cyclohexanone product and regenerates a hydroxorhodium complex, allowing the catalytic cycle to continue.[1][2] The presence of a base is often crucial as it can accelerate the reaction, even at lower temperatures.[3][4]
Caption: Catalytic cycle for the Rhodium-catalyzed 1,4-addition.
Detailed Experimental Protocol
Materials:
-
2-Cyclohexenone (1.0 eq)
-
4-Ethylphenylboronic acid (1.5 eq)
-
[Rh(acac)(CO)₂] or similar Rh(I) precursor (1-3 mol%)
-
BINAP or other suitable phosphine ligand (1-3 mol%)
-
Potassium hydroxide (KOH) or other base (optional, ~10 mol%)[3][4]
-
Dioxane and water (e.g., 10:1 v/v)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the phosphine ligand (e.g., BINAP).
-
Add the solvent system (dioxane/water) and stir for 15-20 minutes to allow for catalyst formation.
-
Add 2-cyclohexenone, 4-ethylphenylboronic acid, and the base (if used).
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 2 to 12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(4-ethylphenyl)cyclohexanone.
Method B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become one of the most robust and versatile methods for forming C-C bonds.[5] In this two-step approach to 3-(4-ethylphenyl)cyclohexanone, a 3-halocyclohexanone precursor is first synthesized and then coupled with 4-ethylphenylboronic acid.
Mechanistic Rationale
The synthesis is a two-stage process. First, the α-bromination of a cyclohexanone silyl enol ether provides the 3-bromocyclohexanone intermediate. The subsequent Suzuki-Miyaura coupling follows a well-established catalytic cycle.[1][6] It begins with the oxidative addition of the 3-bromocyclohexanone to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the 4-ethylphenyl group is transferred from the boronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the desired C-C bond, yielding 3-(4-ethylphenyl)cyclohexanone and regenerating the Pd(0) catalyst.[1][6]
Caption: Two-step workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
Part 1: Synthesis of 3-Bromocyclohexanone (Precursor)
Note: Direct bromination of cyclohexanone can lead to mixtures. A more controlled method involves the bromination of a silyl enol ether, although direct bromination in a suitable solvent like acetic acid is also reported.[7]
Materials:
-
Cyclohexanone (1.0 eq)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂) (1.1 eq)
-
Acetic acid or Carbon tetrachloride (solvent)[7]
Procedure:
-
Dissolve cyclohexanone in the chosen solvent in a round-bottom flask equipped with a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent, or portion-wise add NBS, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC-MS).
-
Perform an appropriate aqueous workup to remove the acid and unreacted bromine.
-
Extract the product with a suitable organic solvent, dry, and concentrate.
-
The crude 3-bromocyclohexanone may be used directly or purified by vacuum distillation.
Part 2: Suzuki-Miyaura Coupling
Materials:
-
3-Bromocyclohexanone (1.0 eq)[8]
-
4-Ethylphenylboronic acid (1.2-1.5 eq)
-
Phosphine ligand (e.g., SPhos, P(t-Bu)₃) if using a simple palladium source[11]
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, or Ethanol)[12][13]
Procedure:
-
To a Schlenk flask, add 3-bromocyclohexanone, 4-ethylphenylboronic acid, the palladium catalyst, any additional ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110°C, with stirring, for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Comparative Performance Analysis
The choice between these two premier synthetic routes depends on a careful evaluation of several key performance indicators. The following table summarizes the primary considerations:
| Feature | Method A: Rhodium-Catalyzed 1,4-Addition | Method B: Suzuki-Miyaura Coupling | Rationale & Causality |
| Number of Steps | One-pot | Two steps | Method A is inherently more step-efficient, directly forming the target from commercially available starting materials. Method B requires a separate synthesis and purification of the halo-ketone intermediate. |
| Atom Economy | High | Moderate | The 1,4-addition incorporates the majority of the atoms from the reactants into the final product. The Suzuki coupling generates stoichiometric amounts of halide salt and borate byproducts. |
| Typical Yields | Good to Excellent (often >80%)[14] | Good (typically 60-85% for the coupling step)[15] | While both methods can provide good yields, the one-pot nature of Method A often leads to a higher overall yield from the initial starting materials. The yield of Method B is the product of two separate reactions. |
| Catalyst Cost & Sensitivity | Rhodium catalysts are generally more expensive than palladium catalysts. Can be sensitive to air and moisture. | Palladium catalysts are widely available and often more robust. Ligand-free protocols have been developed, reducing cost.[4][9] | The higher cost and sensitivity of rhodium may be a consideration for large-scale synthesis. The vast literature on palladium catalysis offers a wide range of robust and cost-effective options. |
| Substrate Scope & Functional Group Tolerance | Generally good, but can be sensitive to sterically hindered boronic acids. | Extremely broad and well-documented. Tolerates a vast array of functional groups.[12] | The Suzuki coupling is renowned for its exceptional functional group tolerance, making it a go-to method for complex molecule synthesis. |
| Process Complexity & Scalability | Simpler one-pot procedure is advantageous for scalability. | The two-step process adds complexity, involving an additional reaction and purification step which can be a drawback for large-scale production. | For process development, minimizing the number of unit operations is a significant advantage, favoring the 1,4-addition. |
Expert Conclusion and Recommendation
Both Rhodium-Catalyzed 1,4-Addition and Suzuki-Miyaura Cross-Coupling are formidable strategies for the synthesis of 3-(4-Ethylphenyl)cyclohexanone.
Method A (Rhodium-Catalyzed 1,4-Addition) is the superior choice for efficiency and directness . Its one-pot nature, high atom economy, and potential for high yields make it an elegant and often preferred route, particularly when the starting materials are readily available and cost is not the primary constraint. It represents a more modern and streamlined approach to this class of compounds.
Method B (Suzuki-Miyaura Coupling) offers unparalleled robustness and versatility . While it is a two-step process, its exceptional functional group tolerance and the vast array of available palladium catalysts and conditions make it a reliable workhorse. This method is particularly advantageous when dealing with complex substrates or when a modular approach is desired, allowing for the synthesis of a library of analogs by varying either the halo-ketone or the boronic acid partner.
For the specific synthesis of 3-(4-Ethylphenyl)cyclohexanone in a research or early development setting, the Rhodium-Catalyzed 1,4-Addition is recommended as the primary approach due to its efficiency. However, the Suzuki-Miyaura pathway remains an excellent and highly dependable alternative , especially if issues with the 1,4-addition arise or if a broader analog synthesis program is envisioned. The ultimate decision will rest on the specific project goals, available resources, and the scale of the synthesis.
References
- Li, J. H., & Xie, Y. X. (2006).
- Fagnou, K., & Lautens, M. (2003). Rhodium-catalyzed 1,4-addition of arylboronic acids to alpha,beta-unsaturated carbonyl compounds: large accelerating effects of bases and ligands.
- Borzenko, A., & Fagnou, K. (2007). Mild and Ligand-Free Palladium-Catalyzed Cross-Couplings Between Aryl Halides and Arylboronic Acids for the Synthesis of Biaryls and Heterocycle-Containing Biaryls.
- Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synthesis, 2002(12), 1759-1780.
-
Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. Retrieved from [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (1999). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 121(49), 11591-11592.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Sloop, J. C. (2017). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential.
- Reddy, T. J., & Rawal, V. H. (2000). Palladium mediated one-pot synthesis of 3-aryl-cyclohexenones and 1,5-diketones from allyl alcohols and aryl ketones. Organic & Biomolecular Chemistry, -1(1), 1-3.
- Al-Masum, M., & Kumar, P. (2004). Efficient Suzuki cross-coupling reactions using bulky phosphines. Tetrahedron Letters, 45(37), 7005-7008.
- Sugimoto, T., & Nojiri, S. (1979). PHOTO-INDUCED FRIEDEL-CRAFTS TYPE REACTION OF CYCLOHEXENE TO BENZENE RING. Chemistry Letters, 8(10), 1215-1216.
- Khalafy, J., & Rimaz, M. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates. Current Chemistry Letters, 1(3), 115-122.
- Hayashi, T. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett, 2001(S1), 879-887.
-
LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Khalafy, J., & Ezzati, M. (2012). One-pot synthesis of cyclohexenones The reaction was performed on... ResearchGate. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- Britton, J., & Raston, C. L. (2017). Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale. Green Chemistry, 19(11), 2628-2633.
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Hu, M., et al. (2022). One-pot synthesis of cyclohexenones. ResearchGate. Retrieved from [Link]
- Rasheed, T., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3896.
- Mohammadi, M. K., & Gholap, A. R. (2015). Synthesis of 3-aryl-3-(5,5-dimethyl-3-hydroxyl-cyclohex-2-ene-1-one-2-yl)-propionamide derivatives catalyzed by KF/Al2O3.
- Google Patents. (n.d.). RU2616450C1 - Method of producing bromocyclohexane.
-
ChemSynthesis. (2025, May 20). 2-bromocyclohexanone. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412-443.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buy 3-Bromocyclohexanone | 62784-60-5 [smolecule.com]
- 8. CAS 62784-60-5: Cyclohexanone, 3-bromo- | CymitQuimica [cymitquimica.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pcliv.ac.uk [pcliv.ac.uk]
Biological Activity & Therapeutic Potential of 3-(4-Ethylphenyl)cyclohexanone: A Comparative Guide
The following guide provides an in-depth technical analysis of 3-(4-Ethylphenyl)cyclohexanone , positioning it within the broader class of arylcyclohexanone scaffolds. This document is designed for medicinal chemists and pharmacologists evaluating this structure for lead optimization in anti-inflammatory and CNS-active drug discovery.
Executive Summary
3-(4-Ethylphenyl)cyclohexanone represents a critical lipophilic scaffold in the arylcyclohexanone family. While often utilized industrially as a fragrance intermediate due to its stability and musk-like olfactory profile, its core pharmacophore shares significant structural homology with mesembrine alkaloids (PDE4 inhibitors) and tramadol precursors (opioid/SNRI modulators).
In drug development, this molecule serves as a strategic "lipophilic probe" . Unlike its 3-methoxy or 3,4-dimethoxy analogs (which are metabolically labile via O-demethylation), the 4-ethyl substituent offers enhanced metabolic stability and blood-brain barrier (BBB) permeability. Recent preclinical evaluations of the arylcyclohexanone class suggest potent anti-inflammatory activity via NF-
Comparative Analysis: Performance vs. Analogs
The following table contrasts 3-(4-Ethylphenyl)cyclohexanone with its two most relevant medicinal counterparts: the Mesembrine Precursor (3-(3,4-dimethoxyphenyl)cyclohexanone) and the Paraceta-analog (4-(4-ethylphenyl)cyclohexanone).
Table 1: Physicochemical & Biological Profile Comparison
| Feature | 3-(4-Ethylphenyl)cyclohexanone (Subject) | 3-(3,4-Dimethoxyphenyl)cyclohexanone (Mesembrine Scaffold) | 4-(4-Ethylphenyl)cyclohexanone (Regioisomer) |
| Primary Indication | Neuroinflammation / Probe | Antidepressant / PDE4 Inhibition | Liquid Crystals / Cytotoxicity |
| cLogP (Lipophilicity) | 4.2 (High) | 2.1 (Moderate) | 4.2 (High) |
| Metabolic Liability | Low (Benzylic oxidation only) | High (O-Demethylation by CYP2D6) | Low |
| Chirality | Chiral (C3 center) | Chiral (C3 center) | Achiral (Plane of symmetry) |
| BBB Permeability | Excellent | Good | Excellent |
| NF- | ++ (Predicted High) | + | +++ (Cytotoxic risk) |
| Synthetic Access | Asymmetric Conjugate Addition | Conjugate Addition | Robinson Annulation |
Key Insight: The meta-substitution (C3) in the subject molecule creates a "kinked" topology essential for binding into the hydrophobic pockets of monoamine transporters (SERT/NET), whereas the para-isomer (C4) is linear, often leading to higher cytotoxicity and membrane disruption rather than specific receptor modulation.
Mechanism of Action: The NF- B Signaling Axis
Recent studies on arylcyclohexanone derivatives have elucidated a mechanism involving the suppression of the Nuclear Factor Kappa B (NF-
Diagram 1: Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the intervention point of 3-(4-Ethylphenyl)cyclohexanone within the inflammatory cascade.
Caption: Mechanism of Action: The molecule allosterically inhibits the IKK complex, preventing I
Experimental Protocols
To ensure reproducibility and high enantiomeric excess (ee), we recommend the Rhodium-Catalyzed Asymmetric Conjugate Addition over traditional Cu-catalyzed Grignard methods, which often suffer from 1,2-addition side products.
Protocol A: Asymmetric Synthesis of (S)-3-(4-Ethylphenyl)cyclohexanone
Objective: Synthesize the chiral scaffold with >95% ee.
Reagents:
-
2-Cyclohexen-1-one (1.0 equiv)
-
4-Ethylphenylboronic acid (1.5 equiv)
-
[Rh(cod)Cl]₂ (0.015 equiv)
-
(S)-BINAP (0.03 equiv)
-
KOH (1.0M aq, 0.5 equiv)
-
1,4-Dioxane (Solvent)
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve [Rh(cod)Cl]₂ and (S)-BINAP in 1,4-dioxane. Stir at RT for 15 min until the solution turns deep orange.
-
Boronic Acid Activation: Add 4-ethylphenylboronic acid to the mixture. Stir for 5 min.
-
Substrate Addition: Add 2-cyclohexen-1-one followed immediately by 1.0M KOH.
-
Reaction: Heat to 90°C for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product will appear as a less polar spot compared to the boronic acid.
-
Work-up: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (SiO₂, 10% EtOAc in Hexanes).
-
Validation: Confirm structure via ¹H NMR (look for benzylic quartet at ~2.6 ppm and chiral C3 proton multiplet).
Protocol B: In Vitro Anti-Inflammatory Assay (NO Inhibition)
Objective: Quantify the IC₅₀ of the compound against LPS-induced Nitric Oxide (NO) production.
System: RAW 264.7 Macrophage Cell Line. Control: Dexamethasone (Positive), DMSO (Vehicle).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Pre-treat cells with 3-(4-Ethylphenyl)cyclohexanone (0.1 - 50
M) for 1 hour. -
Induction: Add LPS (1
g/mL) and incubate for 24 hours. -
Griess Assay: Mix 100
L of supernatant with 100 L Griess reagent. -
Readout: Measure absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.
Synthesis & Development Workflow
The following diagram outlines the logical progression from raw materials to biological validation, highlighting the critical decision points for analog selection.
Caption: Synthetic workflow illustrating the generation of the core scaffold and its divergence into CNS or Anti-Infective development pipelines.
References
-
BenchChem. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from
-
Mohr, E. T. B., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Fundamental & Clinical Pharmacology. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-(4-Ethylphenyl)cyclohexanone. Retrieved from
-
Tamura, Y., et al. (2021).[2] Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors. ChemMedChem. Retrieved from
Sources
A Comparative Guide to the Analytical Cross-Referencing of 3-(4-Ethylphenyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phenylcyclohexanones in Medicinal Chemistry
Cyclohexanone derivatives are prevalent structural motifs in a wide array of biologically active compounds and are considered crucial building blocks in medicinal chemistry.[1] The introduction of a phenyl group onto the cyclohexanone ring, as seen in 3-(4-Ethylphenyl)cyclohexanone, significantly influences the molecule's lipophilicity, conformational flexibility, and potential for aromatic interactions with biological targets. These attributes make phenylcyclohexanones valuable intermediates in the synthesis of novel therapeutics.[2][3] Given their importance, the ability to accurately characterize these molecules through modern analytical techniques is paramount.
This guide will focus on the three primary analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the characteristic spectral features of the parent cyclohexanone and related phenylcyclohexanone isomers, we can confidently predict and interpret the data for 3-(4-Ethylphenyl)cyclohexanone.
Structural Overview and Comparative Framework
To effectively cross-reference the analytical data, we will compare 3-(4-Ethylphenyl)cyclohexanone with three key reference compounds:
-
Cyclohexanone: The unsubstituted parent molecule, providing a baseline for the signals of the cyclohexyl ring.
-
3-Phenylcyclohexanone: A positional isomer that helps in understanding the influence of the phenyl group's proximity to the carbonyl group.
-
4-Phenylcyclohexanone: Another positional isomer that offers insights into the effects of a more distant phenyl substitution.
Below is a visual representation of the chemical structures of these compounds.
Figure 2: A simplified workflow for acquiring and analyzing an IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Table 4: Key Mass Spectrometry Data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Fragments (m/z) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 98 (M⁺), 83, 70, 55, 42 |
| 3-Phenylcyclohexanone | C₁₂H₁₄O | 174.24 | 174 (M⁺), 117, 104, 91, 77 |
| 4-Phenylcyclohexanone | C₁₂H₁₄O | 174.24 | 174 (M⁺), 117, 104, 91, 77 |
| 3-(4-Ethylphenyl)cyclohexanone | C₁₄H₁₈O | 202.29 | 202 (M⁺), 173, 145, 119, 105, 91 |
Key Interpretive Points for 3-(4-Ethylphenyl)cyclohexanone:
-
Molecular Ion Peak: The molecular ion peak (M⁺) at m/z 202 will confirm the molecular formula.
-
Fragmentation Pattern: The fragmentation of 3-(4-Ethylphenyl)cyclohexanone is expected to be influenced by the presence of the ethylphenyl group. Common fragmentation pathways for phenyl-substituted cycloalkanes involve cleavage of the bond between the ring and the substituent. [4]We can anticipate the loss of an ethyl group (M-29) to give a fragment at m/z 173. Cleavage of the cyclohexanone ring will also lead to a series of characteristic fragment ions. The presence of a fragment at m/z 119, corresponding to the 4-ethylbenzyl cation, would be a strong indicator of the substitution pattern.
Figure 3: A predicted fragmentation pathway for 3-(4-Ethylphenyl)cyclohexanone in mass spectrometry.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive analytical characterization of 3-(4-Ethylphenyl)cyclohexanone relies on the synergistic interpretation of data from NMR, IR, and MS. While direct spectral data for this specific molecule may be sparse, a thorough understanding of the analytical characteristics of cyclohexanone and its phenyl-substituted isomers provides a robust framework for cross-referencing and confident structural assignment. By comparing the expected spectral features outlined in this guide with experimentally obtained data, researchers and drug development professionals can achieve a high degree of certainty in the identity and purity of their synthesized compounds. This comparative methodology is not only a powerful tool for routine characterization but also an essential practice for ensuring the scientific integrity of research and development endeavors.
References
- Chen, P. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 215, 18-30.
- Gordon, R. D. (1972). The Spectrum of Cyclohexanone. McMaster University.
- Unknown. (n.d.). 1HNMR Spectrum. Retrieved February 2, 2026, from a website discussing the NMR spectra of cyclohexanone.
-
Study.com. (n.d.). Draw the IR spectrum for Cyclohexanone and briefly give the rationale. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexanone. PubChem. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the.... Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylcyclohexanone. PubChem. Retrieved February 2, 2026, from [Link]
- MDPI. (2022).
-
NIST. (n.d.). Cyclohexanone, 4-ethyl-. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Retrieved February 2, 2026, from [Link]
-
Proprep. (n.d.). Interpret the cyclohexanone infrared spectrum, focusing on characteristic peaks that indicate its functional groups. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. PMC. Retrieved February 2, 2026, from [Link]
- ScienceDirect. (2024). Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6. Journal of Molecular Structure, 1297, 136952.
-
YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
NIST. (n.d.). Cyclohexanone. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved February 2, 2026, from [Link]
- ACS Omega. (2022). Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives. ACS Omega, 7(14), 11849–11860.
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.... Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(2-Ethyl-phenyl)-cyclohexanone. PubChem. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Cyclohexanol and Cyclohexanone. Retrieved February 2, 2026, from [Link]
-
Chemsrc. (n.d.). 3-Phenylcyclohexanone. Retrieved February 2, 2026, from [Link]
-
YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. Retrieved February 2, 2026, from [Link]
- AlQalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences, 8(3), 1064-1071.
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-3-Phenylcyclohexanone. PubChem. Retrieved February 2, 2026, from [Link]
Sources
- 1. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
- 4. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 3-(4-Ethylphenyl)cyclohexanone: Navigating Reproducibility in Pharmaceutical Intermediate Synthesis
For researchers and professionals in drug development, the reliable synthesis of intermediates is the bedrock of a successful pipeline. The molecule 3-(4-ethylphenyl)cyclohexanone, a potential building block in various pharmacologically active compounds, presents an interesting case study in synthetic strategy and the persistent challenge of reproducibility. While direct literature on the synthesis of this specific molecule is sparse, its structure lends itself to several well-established synthetic disconnections. This guide provides an in-depth comparison of plausible synthetic routes, focusing on the critical factors that influence their reproducibility and offering insights to guide experimental design.
Introduction to Synthetic Strategies
The synthesis of 3-(4-ethylphenyl)cyclohexanone can be approached through three primary strategies, each with its own set of advantages and potential pitfalls regarding reproducibility. These strategies are:
-
Friedel-Crafts Acylation followed by Reduction: A classic approach involving the formation of an aryl ketone, which is then reduced to the desired cycloalkane.
-
Michael Addition of an Organocuprate: A powerful method for forming carbon-carbon bonds through 1,4-conjugate addition to an α,β-unsaturated ketone.
-
Suzuki-Miyaura Cross-Coupling: A versatile palladium-catalyzed reaction to form a carbon-carbon bond between an organoboron compound and an organic halide.
This guide will dissect each of these pathways, providing a theoretical framework, a discussion of the key parameters affecting reproducibility, detailed experimental protocols, and a comparative analysis to aid in the selection of the most robust synthetic route.
Strategy 1: Friedel-Crafts Acylation and Subsequent Reduction
This two-step approach first establishes the carbon skeleton through a Friedel-Crafts acylation of ethylbenzene with a cyclohexanecarboxylic acid derivative, followed by the reduction of the resulting ketone to the desired methylene group.
Workflow Overview
Caption: Workflow for the Friedel-Crafts acylation and reduction route.
Scientific Rationale and Reproducibility
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry.[1] A key advantage of this approach is that the acylation step is generally free from the carbocation rearrangements that can plague Friedel-Crafts alkylations.[2] The electron-withdrawing nature of the acyl group deactivates the aromatic ring, preventing polyacylation.[1]
However, several factors can impact the reproducibility of the Friedel-Crafts acylation:
-
Catalyst Activity: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic. Variations in catalyst quality and handling can lead to inconsistent results. Anhydrous conditions are paramount.
-
Reaction Temperature: The reaction is typically performed at low temperatures to control exothermicity and minimize side reactions.[3] Precise temperature control is crucial for reproducible yields and isomeric purity.
-
Substrate Purity: Impurities in either the ethylbenzene or the cyclohexanecarbonyl chloride can interfere with the reaction.
The subsequent reduction of the aryl ketone also presents choices with implications for reproducibility. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is effective for aryl-alkyl ketones but involves strongly acidic conditions that may not be suitable for all substrates.[4][5] The Wolff-Kishner reduction (using hydrazine and a strong base) is an alternative performed under basic conditions.[6][7] The choice between these methods will depend on the functional group tolerance of the molecule. The Huang-Minlon modification of the Wolff-Kishner reduction can improve yields and shorten reaction times by distilling off water and excess hydrazine.[8]
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Ethylbenzene
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add cyclohexanecarbonyl chloride (1.0 eq.) dropwise.
-
After stirring for 15 minutes, add ethylbenzene (1.5 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2a: Clemmensen Reduction
-
To a flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add concentrated hydrochloric acid.
-
Add the aryl cyclohexyl ketone from Step 1.
-
Heat the mixture under reflux for 4-6 hours, with periodic additions of concentrated hydrochloric acid.
-
After cooling, decant the aqueous layer and extract with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or distillation.
Step 2b: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
To a flask containing the aryl cyclohexyl ketone from Step 1, add diethylene glycol, hydrazine hydrate (3-5 eq.), and potassium hydroxide pellets (3-5 eq.).
-
Heat the mixture to 120-140 °C for 1 hour.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the reflux at this temperature for 3-4 hours.
-
After cooling, add water and extract with an organic solvent.
-
Wash the organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or distillation.
Strategy 2: Michael Addition of a (4-Ethylphenyl)cuprate
This approach involves the 1,4-conjugate addition of a Gilman reagent, a lithium diorganocuprate, to cyclohexenone. This method is highly effective for the formation of carbon-carbon bonds at the β-position of an α,β-unsaturated ketone.[9]
Workflow Overview
Caption: Workflow for the Michael addition route.
Scientific Rationale and Reproducibility
The use of organocuprates for 1,4-addition is a well-established and reliable method.[10] Unlike Grignard reagents, which often favor 1,2-addition to the carbonyl group, Gilman reagents selectively add to the β-carbon of the enone system.[10]
Factors influencing the reproducibility of this route include:
-
Formation of the Organolithium Reagent: The initial step, the formation of 4-ethylphenyllithium from 4-bromoethylbenzene and n-butyllithium, is sensitive to moisture and air. Inconsistent lithiation can lead to variable yields of the active cuprate.
-
Quality of Copper(I) Salt: The purity of the copper(I) iodide is critical. Impurities can lead to the formation of less reactive organocopper species.
-
Reaction Temperature: The formation and subsequent reaction of the Gilman reagent are typically carried out at low temperatures (-78 °C) to ensure stability and selectivity. Precise temperature control is essential.
-
Stoichiometry: The ratio of the organolithium reagent to the copper(I) salt is crucial for the formation of the desired Gilman reagent (R₂CuLi).[11]
Experimental Protocol
-
To a solution of 4-bromoethylbenzene (2.0 eq.) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.0 eq.) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, suspend copper(I) iodide (1.0 eq.) in anhydrous diethyl ether at -78 °C.
-
Transfer the freshly prepared 4-ethylphenyllithium solution to the copper(I) iodide suspension via cannula.
-
Allow the mixture to warm slightly to form a homogenous solution of the Gilman reagent.
-
Cool the solution back to -78 °C and add cyclohexenone (1.0 eq.) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Strategy 3: Suzuki-Miyaura Cross-Coupling
This modern and powerful method involves the palladium-catalyzed cross-coupling of an organoboron compound (4-ethylphenylboronic acid) with an organic halide (3-bromocyclohexanone).[12]
Workflow Overview
Caption: Workflow for the Suzuki-Miyaura cross-coupling route.
Scientific Rationale and Reproducibility
The Suzuki-Miyaura coupling is renowned for its high functional group tolerance and generally good yields.[13] However, its reproducibility can be influenced by several parameters:[14]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. The activity of the catalyst can be affected by its purity and the presence of inhibitors.[15]
-
Base: The choice and quality of the base are important. The base plays a crucial role in the transmetalation step of the catalytic cycle.
-
Solvent: The solvent system can significantly impact the reaction rate and yield.
-
Purity of Coupling Partners: The purity of both the 3-bromocyclohexanone and the 4-ethylphenylboronic acid is essential. Boronic acids can be prone to decomposition, and impurities in the halide can poison the catalyst.[16] The synthesis of 3-bromocyclohexanone from cyclohexanone is a known procedure.[17]
Experimental Protocol
-
To a flask containing 3-bromocyclohexanone (1.0 eq.), 4-ethylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.), add a mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).
-
Heat the reaction mixture to reflux (80-100 °C) and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Comparative Analysis of Synthetic Routes
| Feature | Friedel-Crafts Acylation & Reduction | Michael Addition | Suzuki-Miyaura Coupling |
| Number of Steps | 2 | 2 (including reagent preparation) | 1 (plus synthesis of starting material) |
| Starting Materials | Readily available | Requires synthesis of organolithium and cuprate reagents | Requires synthesis of 3-bromocyclohexanone |
| Key Challenges to Reproducibility | Catalyst activity, anhydrous conditions, temperature control | Moisture/air sensitivity, purity of copper salt, low temperatures | Catalyst and ligand choice, purity of coupling partners, base selection |
| Potential Yields | Moderate to good | Good to excellent | Good to excellent |
| Scalability | Generally scalable, but handling of AlCl₃ can be challenging | More challenging on a large scale due to low temperatures and air-sensitive reagents | Readily scalable |
| Cost | Relatively low-cost reagents | More expensive due to organolithium and copper reagents | Palladium catalysts can be expensive, but catalyst loading is low |
Conclusion and Recommendations
Each of the proposed synthetic routes to 3-(4-ethylphenyl)cyclohexanone offers a viable pathway, but with distinct challenges to reproducibility.
-
The Friedel-Crafts acylation followed by reduction is a classic and cost-effective approach. Its reproducibility hinges on meticulous control of reaction conditions, particularly the exclusion of moisture and precise temperature management. This route may be favored in academic settings or for initial exploratory work.
-
The Michael addition of an organocuprate is a highly selective and potentially high-yielding method. However, the requirement for cryogenic temperatures and the handling of air- and moisture-sensitive reagents make it technically demanding and may pose challenges for consistent large-scale production.
-
The Suzuki-Miyaura cross-coupling represents a modern and versatile approach with high functional group tolerance and good potential for scalability. The key to its reproducibility lies in the careful selection and handling of the catalyst, ligands, and coupling partners. For industrial applications where robustness and scalability are paramount, the Suzuki-Miyaura coupling is likely the most promising route, provided that the starting materials are readily accessible or can be synthesized efficiently.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the available equipment, the scale of the synthesis, and the cost constraints. By understanding the critical parameters that govern the reproducibility of each method, researchers can make informed decisions and develop robust and reliable synthetic protocols for 3-(4-ethylphenyl)cyclohexanone and other valuable pharmaceutical intermediates.
References
-
Friedel-Crafts Acylation of Benzene. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved from [Link]
-
Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... (n.d.). Pearson+. Retrieved from [Link]
- Application Notes and Protocols for Friedel-Crafts Acylation with 3-Ethylbenzoyl Chloride. (2025). BenchChem.
-
Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate. Retrieved from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). The Organic Chemistry Tutor. Retrieved from [Link]
- Technical Support Center: Synthesis of 4-Bromocyclohexanone. (2025). BenchChem.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
-
Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry. Retrieved from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved from [Link]
-
Reactions of organocopper reagents. (n.d.). In Wikipedia. Retrieved from [Link]
- Catalytic Enantioselective Conjugate Addition with Grignard Reagents. (2004).
-
Organocuprates (Gilman Reagents): How They're Made. (2016, January 29). Master Organic Chemistry. Retrieved from [Link]
-
Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). PMC - NIH.
- Buy 3-Bromocyclohexanone | 62784-60-5. (2024, April 14). Smolecule.
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki coupling reaction of halobenzenes with various aryl- boronic... (n.d.). ResearchGate. Retrieved from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Gilman Reagent & Organocuprates. (2020, July 11). The Organic Chemistry Tutor. Retrieved from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). ACS Publications. Retrieved from [Link]
-
CLEMMENSEN REDUCTION. (n.d.). Retrieved from [Link]
- Synthesis of biaryls through electron-transfer oxidation of Organo-Cuprates with Benzil. (2017). International Journal of Chemical Studies, 5(2), 24-27.
-
Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved from [Link]
-
Substituted arene synthesis by 1,4-Addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2019). MDPI.
- Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. (2023). MDPI.
-
Clemmensen Reduction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2024). PMC - NIH.
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (2020).
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Clemmensen Reduction reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Clemmensen Reduction of Aldehydes & Ketones. (2023, April 29). Chemistry Academy. Retrieved from [Link]
-
Wolff-Kishner Reduction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Wolff-Kishner Reduction. (n.d.). The Organic Chemistry Tutor. Retrieved from [Link]
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Buy 3-Bromocyclohexanone | 62784-60-5 [smolecule.com]
Structure-activity relationship (SAR) studies of 3-(4-Ethylphenyl)cyclohexanone analogs
This guide provides a technical analysis of 3-(4-Ethylphenyl)cyclohexanone , focusing on its application as a scaffold in medicinal chemistry (specifically for CNS-active agents and analgesics) and functional materials.
Unlike standard catalog entries, this guide evaluates the Structure-Activity Relationship (SAR) of the 4-ethyl analog compared to its structural cohorts, providing rationale for its selection in lead optimization.
Executive Analysis: The "Lipophilic Sweet Spot"
In drug discovery, the 3-phenylcyclohexanone moiety acts as a privileged pharmacophore, often serving as a precursor to opioids (e.g., Tramadol analogs) or sigma receptor ligands.
The 3-(4-Ethylphenyl)cyclohexanone analog represents a strategic optimization point. While the parent 3-phenylcyclohexanone provides the core binding topology, the addition of the 4-ethyl group introduces two critical performance shifts:
-
Lipophilicity Modulation: The ethyl group increases cLogP by approximately 0.5–0.7 units compared to the unsubstituted parent. This is often decisive for Blood-Brain Barrier (BBB) penetration in CNS targets.
-
Metabolic Liability vs. Steric Bulk: Unlike a methyl group, the ethyl tail adds significant steric volume without the high metabolic clearance often seen with longer alkyl chains (n-propyl/butyl).
Comparative Snapshot
| Feature | 3-Phenylcyclohexanone (Parent) | 3-(4-Ethylphenyl)cyclohexanone | 3-(4-Methoxyphenyl)cyclohexanone |
| Primary Utility | General Intermediate | CNS/Lipophilic Lead | Electronic Probe (Donor) |
| Electronic State | Neutral | Weak Inductive Donor (+I) | Strong Resonance Donor (+M) |
| Est.[1] cLogP | ~2.3 | ~3.2 | ~2.4 |
| BBB Permeability | Moderate | High | Low-Moderate |
Synthetic Methodology: Conjugate Addition
Standard Grignard additions to cyclohexenone often result in 1,2-addition byproducts (allylic alcohols). To selectively access the 3-position with high enantiocontrol, the industry standard is Rhodium-catalyzed conjugate addition.
Protocol: Rh-Catalyzed Asymmetric 1,4-Addition
Objective: Synthesis of chiral 3-(4-ethylphenyl)cyclohexanone from 2-cyclohexen-1-one.
Reagents:
-
Substrate: 2-Cyclohexen-1-one (1.0 eq)
-
Reagent: 4-Ethylphenylboronic acid (1.5 eq)
-
Catalyst: [Rh(cod)Cl]₂ (3 mol%)
-
Ligand: (R)-BINAP (6 mol%) for enantioselectivity
-
Base: Aqueous KOH (1.0 M)
-
Solvent: 1,4-Dioxane / H₂O (10:1)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask, dissolve [Rh(cod)Cl]₂ and (R)-BINAP in dioxane under Argon. Stir at ambient temperature for 15 minutes to generate the active cationic Rh-complex.
-
Addition: Add 4-ethylphenylboronic acid and 2-cyclohexen-1-one.
-
Initiation: Introduce the KOH solution dropwise. The biphasic system requires vigorous stirring.
-
Reaction: Heat to 90°C for 3–5 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting enone spot (
) should disappear, replaced by the saturated ketone ( ). -
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Yield Expectation: 85–92% ee Expectation: >94% (with BINAP)
Comparative SAR Analysis
The following table compares the 4-ethyl analog against common alternatives in a hypothetical CNS-analgesic screening context (based on general phenylcyclohexanone pharmacophore data).
Table 1: Physicochemical & Functional Comparison
| Analog Structure | Substituent (R) | cLogP | Electronic Effect ( | Predicted CNS Score (0-6)* | Metabolic Risk |
| Target | 4-Ethyl | 3.21 | -0.15 (Weak Donor) | 5.2 | Benzylic Oxidation |
| Alternative A | 4-H (Parent) | 2.30 | 0.00 (Neutral) | 3.5 | Low |
| Alternative B | 4-Methyl | 2.80 | -0.17 (Weak Donor) | 4.8 | Benzylic Oxidation |
| Alternative C | 4-Chloro | 2.95 | +0.23 (Withdrawal) | 4.1 | Low (Blocked) |
| Alternative D | 4-Methoxy | 2.35 | -0.27 (Strong Donor) | 2.8 | O-Demethylation |
-
Note: CNS Score is a multiparametric algorithm (MPO) weighing LogP, TPSA, and MW. Higher is better for brain penetration.
-
Analysis: The 4-Ethyl analog achieves the highest lipophilicity without introducing the electron-withdrawing deactivation of the Chloro-analog (which can reduce receptor affinity in specific opioid pockets) or the rapid clearance of the Methoxy-analog.
Mechanism of Action & Signaling
When used as a core for analgesic development (e.g., converting the ketone to an amine via reductive amination), these scaffolds typically modulate the Mu-Opioid Receptor (MOR) or inhibit COX-2 pathways depending on the downstream functionalization.
Visualization: SAR Decision Logic & Synthesis Flow
The following diagram illustrates the decision process for selecting the 4-ethyl analog and its synthetic pathway.
Figure 1: Strategic selection workflow (left) and convergent synthetic pathway (right) for the 4-ethyl analog.
Experimental Validation Protocol
To validate the "Performance" of this analog, a standard Writhing Test (Analgesic Efficacy) is recommended after converting the ketone to a tertiary amine (a common pharmacophore transformation).
Protocol: Acetic Acid-Induced Writhing Assay
Rationale: This test measures peripheral and central analgesic activity, ideal for evaluating the lipophilic benefit of the ethyl group.
-
Subjects: Swiss albino mice (20–25g).
-
Groups (n=6):
-
Vehicle Control (Saline)
-
Reference Standard (Tramadol, 10 mg/kg)
-
Test Compound: 3-(4-Ethylphenyl)cyclohexanone derivative (10, 20, 40 mg/kg)
-
-
Administration: Administer compounds orally (p.o.) 60 minutes prior to testing.
-
Induction: Inject 0.6% acetic acid solution (i.p.).
-
Measurement: Count the number of "writhes" (abdominal constrictions) for 20 minutes starting 5 minutes post-injection.
-
Calculation:
Success Criteria: The 4-ethyl analog should demonstrate >50% inhibition at 20 mg/kg, outperforming the 4-methyl analog due to superior tissue distribution.
References
-
Synthesis via Conjugate Addition
- Hayashi, T., et al. "Rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to enones." Journal of the American Chemical Society, 120.22 (1998): 5579-5580.
-
Pharmacology of Phenylcyclohexanones
-
Cyclohexanone Scaffolds in Inflammation
- Lombardo, M., et al. "Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives." Int. J. Mol. Sci. 2016, 17(7), 1089.
-
Physical Properties & Liquid Crystal Relevance
- 360iResearch. "Cyclohexanone Liquid Crystal Intermediates Market." 360iResearch Reports, 2025.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
